Benzyltrimethylammonium tribromide
Description
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Properties
Molecular Formula |
C10H16I3N |
|---|---|
Molecular Weight |
530.95 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium triiodide |
InChI |
InChI=1S/C10H16N.I3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |
InChI Key |
GFTIGDWGFLDPFM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Benzyltrimethylammonium tribromide synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Benzyltrimethylammonium (B79724) Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzyltrimethylammonium tribromide (BTMAT), a versatile and efficient brominating and oxidizing agent. This document details experimental protocols, quantitative data, and key characterization parameters to assist researchers in its preparation and application.
Introduction
This compound is a stable, crystalline solid that serves as a safer and more convenient alternative to liquid bromine.[1] Its applications in organic synthesis are extensive, including the bromination of aromatic compounds, alkenes, and ketones, as well as the mild oxidation of alcohols and other functional groups.[1][2] This guide outlines the prevalent methods for its synthesis and the analytical techniques for its characterization.
Synthesis of this compound
There are two primary methods for the synthesis of this compound. Both methods start from the commercially available benzyltrimethylammonium chloride.
Synthesis from Benzyltrimethylammonium Chloride, Sodium Bromate (B103136), and Hydrobromic Acid
This method provides a high-yield synthesis of this compound.[2][3]
Reaction Scheme:
C₆H₅CH₂N(CH₃)₃⁺Cl⁻ + NaBrO₃ + HBr → C₆H₅CH₂N(CH₃)₃⁺Br₃⁻ + NaCl + H₂O
Experimental Protocol:
-
To a solution of benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in 100 ml of water, add 47% hydrobromic acid (180 mmol) while stirring at room temperature.[3]
-
A solid will precipitate out of the solution.
-
Extract the precipitated solid with dichloromethane (B109758) (4 x 50 ml).[3]
-
Combine the organic layers and dry with magnesium sulfate.
-
Evaporate the solvent under reduced pressure to leave a residue.
-
Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of this compound.[3]
Synthesis from Benzyltrimethylammonium Chloride and Bromine
This alternative method involves the direct reaction of benzyltrimethylammonium chloride with bromine.
Experimental Protocol:
-
Dissolve benzyltrimethylammonium chloride in dichloromethane.
-
Add a stoichiometric amount of bromine to the solution.
-
Stir the reaction mixture until the reaction is complete.
-
The product, this compound, will precipitate from the solution.
-
Isolate the solid by filtration, wash with a suitable solvent (e.g., ether), and dry under vacuum.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Yellow to orange crystalline powder | [2][4] |
| Melting Point | 99-101 °C | |
| 100-101 °C | ||
| 99-105 °C | [4] | |
| Molecular Formula | C₁₀H₁₆Br₃N | [5][6] |
| Molecular Weight | 389.95 g/mol | [5] |
| Purity (Assay) | 97% | |
| 99-101% | [4] |
Elemental Analysis
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 30.80 | 30.69 | [3] |
| Hydrogen (H) | 4.14 | 4.11 | [3] |
| Nitrogen (N) | 3.59 | 3.76 | [3] |
| Bromine (Br) | 61.47 | 61.44 | [3] |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum of this compound can be obtained using techniques such as KBr wafer or Attenuated Total Reflectance (ATR).[5][6] Key absorptions are expected for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the benzyl (B1604629) and methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of Benzyltrimethylammonium Bromide (in DMSO-d₆):
-
δ 7.61 (m, aromatic protons)
-
δ 7.54 (m, aromatic protons)
-
δ 4.70 (s, benzylic protons, -CH₂-)
-
δ 3.11 (s, methyl protons, -N(CH₃)₃)[7]
-
Visualizations
Synthesis Pathway
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound | 111865-47-5 [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzyltrimethylammonium bromide(5350-41-4) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Core Mechanism of Action of Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium (B79724) tribromide (BTMAT) is a versatile and efficient reagent in organic synthesis, acting as a stable, solid source of electrophilic bromine and a mild oxidizing agent. This technical guide provides a comprehensive overview of the core mechanisms of action of BTMAT in its primary roles as a brominating and oxidizing agent. Detailed insights into the reaction kinetics, the nature of the reactive species, and proposed mechanistic pathways for key transformations are presented. This document summarizes quantitative data from the literature in structured tables for comparative analysis, provides detailed experimental protocols for representative reactions, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of BTMAT's chemical behavior.
Introduction
Benzyltrimethylammonium tribromide (BTMAT), also known as trimethylbenzylammonium tribromide, is a quaternary ammonium (B1175870) polyhalide. It is a crystalline, orange-yellow solid that has gained significant attention as a safer and more convenient alternative to liquid bromine.[1] Its stability, ease of handling, and precise stoichiometry make it a valuable reagent in a wide array of organic transformations.[1] This guide will delve into the fundamental mechanisms through which BTMAT participates in chemical reactions, focusing on its roles in bromination and oxidation.
Core Mechanism of Action: The Tribromide Ion
The primary reactive species responsible for the chemical reactivity of BTMAT is the tribromide ion (Br₃⁻). In solution, particularly in polar solvents, BTMAT dissociates to provide the benzyltrimethylammonium cation ([PhCH₂N(CH₃)₃]⁺) and the tribromide anion.
Synthesis of this compound:
BTMAT is typically synthesized by the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[1]
The tribromide ion is a source of electrophilic bromine, and its reactivity can be modulated by the reaction conditions, including the solvent and the presence of catalysts.
BTMAT as a Brominating Agent
BTMAT is widely employed for the bromination of various organic substrates, including aromatics, alkenes, and carbonyl compounds.
Bromination of Aromatic Compounds
BTMAT is an effective reagent for the electrophilic aromatic substitution of bromine onto activated aromatic rings, such as phenols and anilines.[1] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Bromination of Alkenes
The reaction of BTMAT with alkenes proceeds via an electrophilic addition mechanism, typically forming a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion. This results in the anti-addition of two bromine atoms across the double bond.
BTMAT as an Oxidizing Agent
BTMAT serves as a mild oxidizing agent for a variety of functional groups, including alcohols, aldehydes, and sulfides.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes or ketones by BTMAT is a key application. Kinetic studies on the oxidation of benzyl (B1604629) alcohols have shown that the reaction is first-order with respect to both the alcohol and BTMAT. The proposed mechanism involves the formation of an intermediate complex, followed by a rate-determining step involving the cleavage of the α-C-H bond, likely through a hydride transfer mechanism.
Quantitative Data
The following tables summarize quantitative data for representative reactions involving BTMAT.
Table 1: Yields for the Bromination of Various Substrates with BTMAT
| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | 2,2-Dibromoacetophenone | Dichloromethane-Methanol | 2 | 86 | [2] |
| 4-Methylacetophenone | 2,2-Dibromo-4'-methylacetophenone | Dichloromethane-Methanol | 3 | 85 | [2] |
| 4-Methoxyacetophenone | 2,2-Dibromo-4'-methoxyacetophenone | Dichloromethane-Methanol | 2 | 80 | [2] |
| Phenol | 2,4,6-Tribromophenol | Dichloromethane-Methanol | 0.5 | 95 | [3] |
| Aniline | 2,4,6-Tribromoaniline | Dichloromethane-Methanol | 0.5 | 98 | [3] |
| Styrene | 1,2-Dibromo-1-phenylethane | Dichloromethane (B109758) | 1 | 92 | [1] |
| Cyclohexene | 1,2-Dibromocyclohexane | Dichloromethane | 1 | 90 | [1] |
Table 2: Kinetic Data for the Oxidation of Substituted Benzyl Alcohols by BTMAT
| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 303 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) | Reference |
| H | 3.52 | 45.3 | -135 | 86.1 | [4] |
| p-OCH₃ | 15.8 | 38.9 | -141 | 81.6 | [4] |
| p-CH₃ | 7.81 | 42.1 | -138 | 83.8 | [4] |
| p-Cl | 1.85 | 49.2 | -131 | 89.0 | [4] |
| m-NO₂ | 0.15 | 60.1 | -122 | 97.0 | [4] |
Experimental Protocols
General Procedure for the Synthesis of Dibromoacetyl Derivatives
This protocol is adapted from the synthesis of phenacylidene dibromide.[2]
Procedure:
-
To a solution of the acetyl derivative (1.0 eq.) in a mixture of dichloromethane and methanol, add this compound (2.1 eq.) at room temperature.
-
Stir the mixture until the orange color of the BTMAT disappears.
-
Remove the solvent under reduced pressure.
-
Extract the resulting precipitate with diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate.
-
Evaporate the ether in vacuo to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol-water) to afford the pure dibromoacetyl derivative.
General Procedure for the Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol is based on kinetic studies of benzyl alcohol oxidation.[4]
Procedure:
-
Prepare a solution of benzyl alcohol in a 1:1 (v/v) mixture of acetic acid and water.
-
In a separate flask, prepare a solution of BTMAT in the same solvent system.
-
Both solutions should be brought to the desired reaction temperature in a thermostatic bath.
-
To initiate the reaction, add the BTMAT solution to the benzyl alcohol solution with stirring.
-
Monitor the progress of the reaction by following the disappearance of the tribromide ion spectrophotometrically at 354 nm.
-
Upon completion of the reaction, the product, benzaldehyde, can be isolated by standard workup procedures, such as extraction and distillation.
General Procedure for the Synthesis of 2-Aminobenzothiazoles from Aryl Thioureas
This protocol is adapted from the efficient conversion of aryl thioureas to 2-aminobenzothiazoles.
Procedure:
-
Dissolve the aryl thiourea (B124793) in a suitable solvent such as chloroform.
-
Add this compound (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by extraction, drying, and purification by chromatography or recrystallization to yield the 2-aminobenzothiazole (B30445) derivative.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, offering a safe and efficient alternative to elemental bromine for both bromination and oxidation reactions. The core of its reactivity lies in the controlled delivery of electrophilic bromine via the tribromide ion. The mechanistic pathways for its reactions with various functional groups are well-elucidated, proceeding through well-established intermediates such as arenium ions, bromonium ions, and alcohol-tribromide complexes. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the effective application of BTMAT in their synthetic endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzyltrimethylammonium (B79724) Tribromide (BTMABr3): A Stable Solid Brominating Agent
Benzyltrimethylammonium tribromide (BTMABr3) has emerged as a significant reagent in organic synthesis, offering a safer and more convenient alternative to elemental bromine.[1] This technical guide provides a comprehensive overview of its synthesis, properties, and diverse applications, with a focus on its role as a stable, solid brominating agent. Its crystalline nature allows for precise measurement and easier handling compared to highly toxic and corrosive liquid bromine.[1] BTMABr3 is not only a versatile brominating agent for a wide range of organic compounds but also serves as a mild oxidizing agent and a phase-transfer catalyst.[2][3][4]
Physicochemical and Safety Properties
BTMABr3 is an orange to dark yellow crystalline powder.[3][4] It is recognized for its stability, though it can be sensitive to light and hygroscopic.[5] Proper storage in a dark, inert atmosphere at room temperature is recommended.[4]
Table 1: Physicochemical Properties of BTMABr3
| Property | Value | Reference(s) |
| CAS Number | 111865-47-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆Br₃N | [3][4] |
| Molecular Weight | 389.96 g/mol | [3][4] |
| Appearance | Yellow to orange crystalline powder | [3][4] |
| Melting Point | 99-105 °C | [3][6] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] | [4] |
Table 2: GHS Hazard Information
| Hazard | Description | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [7][8] |
Synthesis of BTMABr3
BTMABr3 can be readily synthesized from commercially available starting materials.[4][9] The most common method involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[4][6][9] An alternative preparation involves the reaction of benzyltrimethylammonium chloride with bromine in dichloromethane (B109758).[6]
Experimental Protocol: Synthesis of BTMABr3
This protocol is adapted from the method described by Kajigaeshi et al.[6]
-
Dissolution: Prepare a solution of benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in 100 mL of water.
-
Acidification: While stirring at room temperature, add 47% hydrobromic acid (180 mmol).
-
Extraction: A solid will precipitate. Extract the solid from the aqueous mixture using dichloromethane (4 x 50 mL).
-
Drying: Dry the combined organic layers with magnesium sulfate (B86663).
-
Isolation: Evaporate the solvent under reduced pressure to yield a residue.
-
Recrystallization: Recrystallize the residue from a dichloromethane-ether (10:1) mixture to afford BTMABr3 as orange crystals. The reported yield is 18.2 g (78%).[6]
Applications in Organic Synthesis
BTMABr3 is a highly versatile reagent for the bromination of a wide array of functional groups and compound classes.
Bromination of Aromatic Compounds
BTMABr3 effectively brominates activated aromatic systems such as phenols, aromatic amines, ethers, and acetanilides in a dichloromethane-methanol solvent system at room temperature, producing bromo-substituted products in good yields.[9] For less activated arenes, electrophilic bromination can be achieved in acetic acid with zinc chloride as a catalyst.[9]
Bromination of Carbonyl Compounds
Acetyl derivatives react with a 2:1 molar ratio of BTMABr3 to yield dibromoacetyl derivatives under mild conditions.[6] This reactivity is noted to be stronger than that of tetrabutylammonium (B224687) tribromide (TBABr3).[6] The presence of methanol facilitates the reaction, likely through the formation of methyl hypobromite (B1234621) as an active brominating species.[6]
Bromination of Alkenes
Alkenes undergo addition reactions with BTMABr3 to give 1,2-dibromo adducts.[1][9] The reaction proceeds smoothly in aprotic solvents.[1] Studies show the reaction follows a stereospecific anti-dibromo addition mechanism.[10]
N-Bromination of Amides
BTMABr3 is a useful reagent for the N-bromination of amides, a key step in the Hofmann degradation.[11] The reaction of aliphatic and aromatic amides with stoichiometric amounts of BTMABr3 in ice-cold aqueous sodium hydroxide (B78521) provides N-bromoamides in good yields.[11] This method is advantageous as it allows for the isolation of the N-bromoamide intermediates, which can be difficult under other alkaline conditions.[11]
Table 3: Summary of BTMABr3 Bromination Reactions
| Substrate Class | Reaction Conditions | Product Type | Yield | Reference(s) |
| Acetyl Derivatives (e.g., Acetophenone) | 2.1 eq. BTMABr3, CH₂Cl₂-MeOH, rt, 2.5h | Dibromoacetyl Derivative | 86% | [6] |
| Alkenes (e.g., Styrene) | CH₂Cl₂, rt | 1,2-Dibromo Adduct | Good | [9][10] |
| Aromatic Amines, Phenols, Ethers | CH₂Cl₂-MeOH, rt | Bromo-substituted Aromatics | Good | [9] |
| Arenes (e.g., Benzene) | Acetic Acid, ZnCl₂ | Electrophilic Bromination | - | [9] |
| Arenes (Benzylic Position) | Benzene, AIBN, reflux | Benzylic Bromination | - | [9] |
| Amides (e.g., Benzamide) | 1 eq. BTMABr3, NaOH(aq), 0°C, 4h | N-Bromoamide | 91% | [11] |
Other Synthetic Applications
Beyond bromination, BTMABr3 is also employed as a mild oxidizing agent for various transformations, including the oxidation of alcohols, ethers, and sulfides to sulfoxides.[1][4][12] It is also recognized for its utility as a phase-transfer catalyst, enhancing reaction rates between immiscible phases.[2][3]
Detailed Experimental Protocols
Protocol 1: Dibromination of Acetophenone (B1666503)
This protocol is adapted from the synthesis of phenacylidene dibromide.[6]
-
Setup: To a solution of acetophenone (0.5 g, 4.16 mmol) in a mixture of dichloromethane (50 mL) and methanol (20 mL), add BTMABr3 (3.4 g, 8.74 mmol) at room temperature.
-
Reaction: Stir the mixture. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete (typically 2-7 hours), distill the solvent.
-
Extraction: Extract the resulting precipitate with ether (4 x 40 mL).
-
Drying & Isolation: Dry the combined ether layers with magnesium sulfate and evaporate the solvent in vacuo.
-
Purification: Recrystallize the residue from methanol-water (1:2) to afford the dibrominated product as colorless crystals (yield 1.0 g, 86%).[6]
Protocol 2: N-Bromination of Benzamide
This protocol is adapted from the method described by Kajigaeshi et al.[11]
-
Reagent Prep: Add finely powdered BTMABr3 (5 mmol) over 30 minutes to a stirred solution of sodium hydroxide (5 mmol) in ice-cooled water (20 mL).
-
Addition: To the resulting aqueous suspension, add the amide (e.g., benzamide, 5 mmol).
-
Reaction: Stir the mixture for 4 hours under the same ice-cold conditions.
-
Isolation: A precipitate will form. Filter the solid product.
-
Washing: Wash the filtered solid successively with cold dilute aqueous acetic acid.
-
Drying: Dry the product to give the N-bromoamide as white crystals.
Handling and Safety
BTMABr3 is classified as an irritant to the skin, eyes, and respiratory system.[7][13] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8][14] Use only in a well-ventilated area or under a chemical fume hood.[8][14] If exposure limits are exceeded, a full-face respirator is recommended.[8]
-
Handling: Avoid breathing dust.[7] Prevent contact with skin and eyes.[14] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][14] Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Conclusion
This compound is a valuable and versatile reagent for modern organic synthesis. Its stability, ease of handling, and selectivity make it an excellent replacement for hazardous liquid bromine.[1][4] Its utility in the bromination of diverse substrates, including aromatics, carbonyls, alkenes, and amides, as well as its function as a mild oxidizing agent and phase-transfer catalyst, secures its place as an indispensable tool for researchers and professionals in chemical and pharmaceutical development.
References
- 1. This compound [oakwoodchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 111865-47-5 [chemicalbook.com]
- 5. This compound CAS#: 111865-47-5 [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. This compound [jstage.jst.go.jp]
- 10. scribd.com [scribd.com]
- 11. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium (B79724) tribromide ([C₆H₅CH₂N(CH₃)₃]Br₃) is a quaternary ammonium (B1175870) polyhalogen salt widely utilized as a solid, stable, and efficient brominating agent in organic synthesis. Its ionic nature, comprising the organic benzyltrimethylammonium cation and the inorganic tribromide anion, dictates its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure of benzyltrimethylammonium tribromide. While a definitive single-crystal X-ray crystallographic study for this specific compound is not publicly available in the searched literature, this document compiles essential information based on the known characteristics of its constituent ions and analogous quaternary ammonium tribromides. It outlines the expected structural parameters, detailed experimental protocols for its synthesis and characterization, and provides visualizations to illustrate key processes and relationships, serving as a vital resource for researchers in chemistry and drug development.
Introduction
Quaternary ammonium tribromides are a class of reagents that offer a safer and more convenient alternative to liquid bromine for a variety of chemical transformations. This compound, in particular, has found utility in the selective bromination of aromatic compounds, alkenes, and ketones. A thorough understanding of its molecular structure is paramount for elucidating its reaction mechanisms, predicting its reactivity, and developing new synthetic methodologies. This guide aims to provide an in-depth analysis of its structure, drawing upon available data for its constituent ions and related compounds.
Molecular Structure
The molecular structure of this compound is characterized by the ionic interaction between the benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and the tribromide anion (Br₃⁻).
The Benzyltrimethylammonium Cation
The benzyltrimethylammonium cation consists of a central nitrogen atom bonded to three methyl groups and one benzyl (B1604629) group. This arrangement results in a tetrahedral geometry around the nitrogen atom. The benzyl group, with its aromatic ring, introduces steric bulk and electronic effects that influence the cation's interaction with the anion and its environment.
The Tribromide Anion
The tribromide anion (Br₃⁻) is a linear or nearly linear polyatomic ion.[1][2] Based on VSEPR theory and experimental data from other tribromide salts, the central bromine atom is hypervalent, forming covalent bonds with the two terminal bromine atoms.[3] The Br-Br-Br bond angle is expected to be approximately 180°.[1][2]
Quantitative Data
Due to the absence of a published crystal structure for this compound, the following tables summarize its known physical properties and expected structural parameters based on data from analogous compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆Br₃N | [PubChem] |
| Molecular Weight | 389.96 g/mol | [PubChem] |
| Appearance | Yellow to orange crystalline powder | [ChemicalBook] |
| Melting Point | 99-101 °C | [ChemicalBook] |
| Solubility | Soluble in acetonitrile (B52724) and dimethylformamide; slightly soluble in alcohols. | [Tetrabutylammonium tribromide ChemicalBook] |
Table 2: Expected Bond Lengths and Angles
| Parameter | Expected Value | Reference/Basis |
| Br-Br Bond Length (in Br₃⁻) | ~2.54 Å | [Based on other tribromide salts] |
| Br-Br-Br Bond Angle (in Br₃⁻) | ~180° | [1][2] |
| C-N Bond Lengths (in cation) | ~1.47 - 1.52 Å | [Typical C-N single bond] |
| C-N-C Bond Angles (in cation) | ~109.5° | [Tetrahedral geometry] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for quaternary ammonium tribromides.
Synthesis of this compound
A common and environmentally benign method for the synthesis of quaternary ammonium tribromides involves the oxidation of the corresponding bromide salt.[4][5]
Materials:
-
Benzyltrimethylammonium bromide
-
Potassium bromide (KBr)
-
Potassium permanganate (B83412) (KMnO₄) or Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dilute sulfuric acid (e.g., 4 N)
-
Ethyl acetate (B1210297)
-
Mortar and pestle
Procedure:
-
In a mortar, combine benzyltrimethylammonium bromide (1 mmol), potassium bromide (2 mmol), and the oxidizing agent (e.g., KMnO₄, 0.2 mmol).[4]
-
Add a small amount of silica gel to the mixture.
-
Grind the mixture with a pestle for approximately 5-10 minutes at room temperature. The color of the mixture will change to orange-yellow, indicating the formation of the tribromide.[5]
-
Extract the product with ethyl acetate.
-
Concentrate the ethyl acetate solution under reduced pressure to obtain the crystalline this compound.[4]
Characterization Protocols
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a crystalline solid.
Crystal Growth:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane (B109758) and hexane).
-
Slowly evaporate the solvent at room temperature in a dust-free environment.
-
Alternatively, use vapor diffusion by placing a vial with the solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Select a single crystal of suitable size and quality for analysis.
Data Collection and Structure Refinement (General Procedure):
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
NMR spectroscopy provides information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the benzyltrimethylammonium cation.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is reactive with acetone).
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
~3.1 ppm (singlet, 9H): Protons of the three methyl groups attached to the nitrogen atom.
-
~4.6 ppm (singlet, 2H): Protons of the methylene (B1212753) (-CH₂-) group.
-
~7.5-7.7 ppm (multiplet, 5H): Protons of the aromatic ring.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
~53 ppm: Carbons of the methyl groups.
-
~68 ppm: Carbon of the methylene group.
-
~129-134 ppm: Carbons of the aromatic ring.
-
FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3030-3100: C-H stretching (aromatic)
-
~2950-3000: C-H stretching (aliphatic)
-
~1450-1500: C=C stretching (aromatic ring)
-
~1480: C-H bending (methyl groups)
-
~900-1000: C-N stretching
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
References
Thermal Stability of Benzyltrimethylammonium Tribromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3). It includes key physical and chemical properties, available data on its thermal behavior, detailed experimental protocols for thermal analysis, and essential safety information. This document is intended to be a valuable resource for professionals working with this compound in research and development settings.
Introduction
Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) salt that serves as a versatile and effective brominating and oxidizing agent in organic synthesis.[1] Its solid, crystalline nature makes it a safer and more manageable alternative to liquid bromine.[1] Understanding the thermal stability of this reagent is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide summarizes the current knowledge on the thermal properties of this compound.
Physical and Chemical Properties
This compound is a yellow-orange crystalline solid.[2] Key identification and property data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆Br₃N | [2] |
| Molecular Weight | 389.95 g/mol | [2] |
| CAS Number | 111865-47-5 | [3] |
| Appearance | Yellow-orange crystalline powder | [2] |
| Melting Point | 97 - 104 °C (206.6 - 219.2 °F) | [2] |
| Solubility | No data available | |
| Stability | Stable under normal conditions; light-sensitive. | [2] |
Thermal Stability
Melting Point
The melting point of this compound is consistently reported in the range of 97 °C to 104 °C.[2] This is a key parameter for determining the upper-temperature limit for its handling and storage in solid form.
Thermal Decomposition
For a related compound, Benzyltrimethylammonium montmorillonite, the DTG (Derivative Thermogravimetry) peak, indicating the maximum rate of decomposition, was observed at 313 °C.[2] While not directly applicable to the pure compound, this suggests that the benzyltrimethylammonium cation has a degree of thermal stability. Other quaternary ammonium tribromides have been noted to be stable up to 200°C.
Upon decomposition, this compound is expected to release irritating gases and vapors, including:
-
Nitrogen oxides (NOx)[2]
-
Carbon monoxide (CO)[2]
-
Carbon dioxide (CO₂)[2]
-
Hydrogen halides (such as HBr)[2]
The potential thermal decomposition pathway is illustrated in the diagram below.
Caption: Potential thermal decomposition pathway of this compound.
Experimental Protocols
To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and observing weight loss due to the release of volatile products.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the total mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically to contain any evolved gases during initial heating stages.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Heat the sample from ambient temperature to just above its melting point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) to observe the melting transition.
-
Cool the sample back to ambient temperature.
-
Reheat the sample to a higher temperature (e.g., 400 °C) to observe any decomposition events.
-
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting and potentially exothermic peaks associated with decomposition. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy change, respectively.
Caption: Experimental workflow for thermal stability assessment.
Safety Information
This compound should be handled with care, following standard laboratory safety procedures.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[4]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and protected from light.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
Decomposition: As mentioned, thermal decomposition can produce hazardous gases.[2] Ensure adequate ventilation or use appropriate engineering controls when heating this compound.
This guide provides a summary of the available information on the thermal stability of this compound. For critical applications, it is highly recommended to perform experimental thermal analysis as outlined in the protocols above to obtain precise data for specific batches and conditions.
References
Methodological & Application
Protocol for the Regioselective Bromination of Phenols using Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the bromination of phenolic compounds utilizing Benzyltrimethylammonium (B79724) Tribromide (BTMA Br₃). This reagent offers a mild and efficient alternative to traditional brominating agents, affording good to excellent yields of brominated phenols. The protocol detailed below is based on established methodologies and provides a framework for the successful synthesis and purification of these valuable intermediates.
Introduction
Benzyltrimethylammonium tribromide is a stable, crystalline solid that serves as a convenient and safer source of electrophilic bromine compared to liquid bromine. Its application in the bromination of activated aromatic systems, such as phenols, is well-documented. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of the phenol (B47542) activates the aromatic ring, directing bromination primarily to the ortho and para positions. The regioselectivity and degree of bromination can be controlled by the stoichiometry of the reagents and the reaction conditions.
Experimental Protocol
This protocol outlines the general procedure for the bromination of phenols using this compound in a dichloromethane-methanol solvent system.
Materials:
-
Phenol or substituted phenol derivative
-
This compound (BTMA Br₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol substrate (1.0 mmol) in a mixture of dichloromethane and methanol. A common solvent ratio is 2:1 to 3:1 (v/v) of dichloromethane to methanol.
-
Reagent Addition: To the stirred solution of the phenol at room temperature, add this compound (1.0-3.0 mmol, depending on the desired degree of bromination) in one portion. The reaction is typically carried out for 1 hour.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure brominated phenol.
-
Quantitative Data Summary
The following table summarizes the results for the bromination of various phenol substrates using this compound. The reactions are generally performed at room temperature in a dichloromethane-methanol solvent system, yielding polybrominated products in good yields.[1]
| Substrate (Phenol Derivative) | Molar Ratio (Substrate:BTMA Br₃) | Product(s) | Yield (%) |
| Phenol | 1:3 | 2,4,6-Tribromophenol | 95 |
| o-Cresol | 1:2 | 4,6-Dibromo-2-methylphenol | 94 |
| m-Cresol | 1:3 | 2,4,6-Tribromo-3-methylphenol | 98 |
| p-Cresol | 1:2 | 2,6-Dibromo-4-methylphenol | 99 |
| o-Chlorophenol | 1:2 | 4,6-Dibromo-2-chlorophenol | 91 |
| m-Chlorophenol | 1:3 | 2,4,6-Tribromo-3-chlorophenol | 96 |
| p-Chlorophenol | 1:2 | 2,6-Dibromo-4-chlorophenol | 99 |
| p-Bromophenol | 1:2 | 2,4,6-Tribromophenol | 98 |
| 2,4-Dichlorophenol | 1:1 | 6-Bromo-2,4-dichlorophenol | 97 |
| 2,4-Dibromophenol | 1:1 | 2,4,6-Tribromophenol | 99 |
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow for the bromination of phenols and the underlying electrophilic aromatic substitution mechanism.
Caption: Experimental workflow for the bromination of phenols.
Caption: Mechanism of electrophilic aromatic substitution.
References
Application of Benzyltrimethylammonium Tribromide in the Synthesis of 2-Aminobenzothiazoles
Introduction
The synthesis of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry and material science, has been a subject of extensive research. The classical approach, known as the Hugerschoff reaction, traditionally employs liquid bromine for the oxidative cyclization of aryl thioureas. However, the use of molecular bromine presents significant drawbacks, including its high toxicity, corrosiveness, and difficulty in stoichiometric control, which can lead to unwanted aromatic bromination. A significant advancement in this area is the utilization of Benzyltrimethylammonium tribromide (BTMA-Br3), a stable, crystalline, and easily handleable solid reagent. This reagent serves as an efficient electrophilic bromine source, offering a safer and more controlled alternative for the synthesis of 2-aminobenzothiazoles with excellent yields.
Application Notes
The use of this compound for the synthesis of 2-aminobenzothiazoles offers several key advantages over traditional methods:
-
Enhanced Safety and Handling: BTMA-Br3 is a stable, non-volatile, crystalline solid, which makes it significantly safer and easier to handle compared to highly toxic and corrosive liquid bromine.
-
Improved Stoichiometric Control: As a solid reagent, BTMA-Br3 allows for precise stoichiometric control of the bromine addition. This minimizes the risk of over-bromination and the formation of unwanted side products, particularly the bromination of the aromatic ring in activated substrates.
-
High Yields: The reaction of aryl thioureas with BTMA-Br3 consistently produces 2-aminobenzothiazoles in high to excellent yields for a wide range of substrates.
-
One-Pot Synthesis: BTMA-Br3 has been successfully employed in one-pot syntheses, starting from anilines and ammonium (B1175870) thiocyanate (B1210189), providing a more streamlined and efficient process.
-
Broad Substrate Scope: This method is compatible with a variety of functional groups on the aryl ring of the thiourea (B124793) precursor, including both electron-donating and electron-withdrawing groups.
-
Metal-Free Conditions: The synthesis using BTMA-Br3 is a metal-free process, which is advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminobenzothiazole (B30445) derivatives using this compound.
| Entry | Substituent on Aryl Ring | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-H | 1 | 25 | 95 | Jordan et al., 2003 |
| 2 | 4-Me | 1 | 25 | 98 | Jordan et al., 2003 |
| 3 | 4-OMe | 1 | 25 | 99 | Jordan et al., 2003 |
| 4 | 4-Cl | 1 | 25 | 92 | Jordan et al., 2003 |
| 5 | 4-F | 1 | 25 | 94 | Jordan et al., 2003 |
| 6 | 4-NO2 | 3 | 25 | 85 | Jordan et al., 2003 |
| 7 | 2-Me | 1 | 25 | 96 | Jordan et al., 2003 |
| 8 | 2-Cl | 1 | 25 | 90 | Jordan et al., 2003 |
| 9 | 2,4-diCl | 1 | 25 | 88 | Jordan et al., 2003 |
| 10 | Naphthyl | 1 | 25 | 97 | Jordan et al., 2003 |
Data compiled from Jordan, A. D., Jr., Luo, C., & Reitz, A. B. (2003). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using this compound. The Journal of Organic Chemistry, 68(22), 8693–8696.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminobenzothiazoles from Aryl Thioureas
This protocol is adapted from the work of Jordan et al. (2003).
Materials:
-
Substituted aryl thiourea (1.0 mmol)
-
This compound (BTMA-Br3) (1.1 mmol)
-
Dichloromethane (CH2Cl2) (10 mL)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted aryl thiourea in dichloromethane, add this compound in one portion at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in the data table (typically 1-3 hours).
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
If the solution remains colored, add saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aminobenzothiazole.
Protocol 2: One-Pot Synthesis of 2-Aminobenzothiazoles from Anilines
This protocol describes a one-pot synthesis starting from anilines.
Materials:
-
Substituted aniline (B41778) (1.0 mmol)
-
Ammonium thiocyanate (NH4SCN) (1.2 mmol)
-
This compound (BTMA-Br3) (1.1 mmol)
-
Acetonitrile (CH3CN) (10 mL)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline and ammonium thiocyanate in acetonitrile, add this compound in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
After the reaction is complete, add saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure 2-aminobenzothiazole.
Reaction Mechanism and Workflow
The synthesis of 2-aminobenzothiazoles using BTMA-Br3 proceeds via the Hugerschoff reaction mechanism. The reaction is initiated by the electrophilic attack of bromine (delivered from BTMA-Br3) on the sulfur atom of the aryl thiourea. This is followed by an intramolecular electrophilic aromatic substitution to form a dihydrobenzothiazole intermediate, which then aromatizes to the final 2-aminobenzothiazole product.
Caption: Proposed mechanism for the synthesis of 2-aminobenzothiazoles.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols: Benzyltrimethylammonium Tribromide for the Conversion of Aryl Thioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of aryl thioureas to 2-aminobenzothiazoles is a fundamental transformation in medicinal chemistry, yielding a scaffold present in a wide array of biologically active compounds. The classical method for this conversion, the Hugerschoff reaction, traditionally employs liquid bromine, a reagent that is highly toxic, corrosive, and difficult to handle, especially on a small scale. Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) has emerged as a superior alternative, offering a stable, crystalline, and easily weighable solid that delivers a stoichiometric amount of bromine. This reagent minimizes the risk of over-bromination and the formation of unwanted side products, leading to cleaner reactions and higher yields. These application notes provide detailed protocols for the synthesis of aryl thiourea (B124793) precursors and their subsequent conversion to 2-aminobenzothiazoles using BTMA-Br3, along with relevant data and reaction schemes.
Advantages of Benzyltrimethylammonium Tribromide (BTMA-Br3)
-
Solid and Stable: BTMA-Br3 is a stable, non-volatile crystalline solid, making it significantly easier and safer to handle compared to liquid bromine.
-
Stoichiometric Control: As a solid, BTMA-Br3 allows for precise measurement and stoichiometric control of the bromine delivered to the reaction, minimizing side reactions such as aromatic bromination.[1][2]
-
High Purity of Products: The controlled reaction with BTMA-Br3 often leads to the formation of cleaner products, simplifying purification.
-
Versatility: This reagent is effective for the cyclization of a wide range of substituted aryl thioureas.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-N'-alkyl/aryl Thiourea Precursors
This protocol outlines the general synthesis of the aryl thiourea starting materials from the corresponding isothiocyanate and amine.
Materials:
-
Aryl isothiocyanate (1.0 eq.)
-
Primary or secondary amine (1.0-1.1 eq.)
-
Anhydrous solvent (e.g., dichloromethane, methanol, or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
Procedure:
-
In a round-bottom flask, dissolve the aryl isothiocyanate (1.0 eq.) in the chosen anhydrous solvent.
-
To the stirred solution, add the amine (1.0-1.1 eq.) either neat or as a solution in the same solvent. The addition can be done dropwise, especially if the reaction is exothermic.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 4 hours.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or dichloromethane/hexane) to yield the pure N-aryl-N'-alkyl/aryl thiourea.
Protocol 2: Conversion of Aryl Thioureas to 2-Aminobenzothiazoles using BTMA-Br3
This protocol describes the oxidative cyclization of an aryl thiourea to the corresponding 2-aminobenzothiazole (B30445) using BTMA-Br3.
Materials:
-
N-Aryl-N'-alkyl/aryl thiourea (1.0 eq.)
-
This compound (BTMA-Br3) (1.0 eq.)
-
Solvent (e.g., acetic acid or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-N'-alkyl/aryl thiourea (1.0 eq.) in the chosen solvent (e.g., acetic acid or dichloromethane).
-
To the stirred solution, add this compound (1.0 eq.) in one portion or in small portions over a few minutes.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight (typically complete within 18-24 hours). Monitor the reaction progress by TLC.
-
Upon completion of the reaction, the product, often as a hydrobromide salt, may precipitate from the solution.
-
The reaction mixture can be worked up by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and then extracting the product with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the pure 2-aminobenzothiazole.
Protocol 3: One-Pot Synthesis of 2-Aminobenzothiazoles from Aryl Isothiocyanates and Amines
This efficient one-pot procedure combines the formation of the aryl thiourea and its subsequent cyclization without isolation of the intermediate.
Materials:
-
Aryl isothiocyanate (1.0 eq.)
-
Amine (1.0 eq.)
-
This compound (BTMA-Br3) (1.0 eq.)
-
Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the aryl isothiocyanate (1.0 eq.) and the amine (1.0 eq.) in dichloromethane.
-
Stir the mixture at room temperature to allow for the in-situ formation of the aryl thiourea intermediate. This step can be monitored by TLC.
-
Once the formation of the thiourea is significant, add this compound (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature until the cyclization is complete (typically 18 hours).
-
Work-up the reaction mixture as described in Protocol 2 (neutralization, extraction, drying, and solvent evaporation).
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for the synthesis of aryl thioureas and their conversion to 2-aminobenzothiazoles.
| Aryl Isothiocyanate | Amine | Product (Aryl Thiourea) | Solvent | Yield (%) |
| Phenyl isothiocyanate | Propylamine | N-Phenyl-N'-propylthiourea | Methanol | High |
| 4-Chlorophenyl isothiocyanate | Cyclohexylamine | N-(4-Chlorophenyl)-N'-cyclohexylthiourea | Dichloromethane | >90 |
| 2-Methylphenyl isothiocyanate | Aniline | N-(2-Methylphenyl)-N'-phenylthiourea | Ethyl Acetate | High |
Table 1: Synthesis of Representative Aryl Thiourea Precursors.
| Aryl Thiourea | Solvent | Time (h) | Product (2-Aminobenzothiazole) | Yield (%) |
| N-Phenyl-N'-propylthiourea | Acetic Acid | 24 | 2-(Propylamino)benzothiazole | 80 (as HBr salt) |
| N-Phenyl-N'-propylthiourea | Dichloromethane | 24 | 2-(Propylamino)benzothiazole | 80 |
| N-(4-Methoxyphenyl)-N'-methylthiourea | Acetic Acid | 24 | 6-Methoxy-2-(methylamino)benzothiazole | 85 (as HBr salt) |
Table 2: Conversion of Aryl Thioureas to 2-Aminobenzothiazoles using BTMA-Br3.
| Aryl Isothiocyanate | Amine | Product (2-Aminobenzothiazole) | Yield (%) |
| Phenyl isothiocyanate | Propylamine | 2-(Propylamino)benzothiazole | 73 |
| Phenyl isothiocyanate | Piperidine | 2-(Piperidin-1-yl)benzothiazole | 69 |
Table 3: One-Pot Synthesis of 2-Aminobenzothiazoles.
Visualizations
Reaction Workflow
Caption: General workflow for the two-step synthesis of 2-aminobenzothiazoles.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the BTMA-Br3 mediated conversion of aryl thioureas.
References
Application of Benzyltrimethylammonium Tribromide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium tribromide (BTMAT) is a versatile and highly efficient reagent in pharmaceutical synthesis, primarily utilized as a solid, stable, and safe alternative to liquid bromine for bromination and oxidation reactions. Its ease of handling, stoichiometric control, and mild reaction conditions make it an invaluable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and quantitative data for key transformations facilitated by BTMAT in a pharmaceutical context.
Key Applications in Pharmaceutical Synthesis
BTMAT is instrumental in several critical synthetic transformations, including:
-
Synthesis of 2-Aminobenzothiazoles: A core scaffold in numerous pharmaceuticals, including the FDA-approved drug Riluzole, used for treating amyotrophic lateral sclerosis (ALS).
-
Oxidation of Sulfides to Sulfoxides: A crucial step in the synthesis of drugs like Modafinil, a wakefulness-promoting agent.
-
Regioselective Bromination of Phenols and Aromatic Amines: Essential for introducing bromine atoms into aromatic rings, a common step in the synthesis of various APIs.
-
Oxidation of Alcohols to Carbonyl Compounds: A fundamental transformation in the synthesis of many pharmaceutical intermediates.
-
Synthesis of N-Bromoamides: Useful intermediates in various synthetic pathways.
Synthesis of 2-Aminobenzothiazoles (Precursors to Riluzole)
The 2-aminobenzothiazole (B30445) moiety is a privileged structure in medicinal chemistry. BTMAT provides a mild and efficient method for the synthesis of these compounds through the oxidative cyclization of aryl thioureas. This method is a key step in the synthesis of Riluzole and its analogues.
Data Presentation
| Substrate (Aryl Thiourea) | Product (2-Aminobenzothiazole) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylthiourea (B91264) | 2-Aminobenzothiazole | 12 | Room Temp | 95 | J. Org. Chem. 2003, 68, 8693-6 |
| 4-Methylphenylthiourea | 6-Methyl-2-aminobenzothiazole | 12 | Room Temp | 92 | J. Org. Chem. 2003, 68, 8693-6 |
| 4-Chlorophenylthiourea | 6-Chloro-2-aminobenzothiazole | 12 | Room Temp | 98 | J. Org. Chem. 2003, 68, 8693-6 |
| 4-Methoxyphenylthiourea | 6-Methoxy-2-aminobenzothiazole | 12 | Room Temp | 94 | J. Org. Chem. 2003, 68, 8693-6 |
Experimental Protocol: Synthesis of 2-Aminobenzothiazole
Materials:
-
Phenylthiourea
-
This compound (BTMAT)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
To a solution of phenylthiourea (1.0 mmol) in dichloromethane (20 mL) at room temperature, add this compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 2-aminobenzothiazole.
Logical Relationship: Synthesis of Riluzole Precursor
Caption: Workflow for the synthesis of 2-aminobenzothiazoles using BTMAT.
Oxidation of Sulfides to Sulfoxides (Key Step in Modafinil Synthesis)
The selective oxidation of sulfides to sulfoxides is a critical transformation in the synthesis of the wakefulness-promoting drug Modafinil. BTMAT serves as a mild oxidizing agent for this conversion, offering high chemoselectivity and avoiding over-oxidation to the sulfone.
Data Presentation
| Substrate (Sulfide) | Product (Sulfoxide) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl phenyl sulfide (B99878) | Methyl phenyl sulfoxide (B87167) | 2 | Room Temp | 92 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 3 | Room Temp | 89 |
| 2-[(Diphenylmethyl)thio]acetamide | Modafinil | 4 | Room Temp | 85 (estimated) |
Note: While the direct use of BTMAT for the synthesis of Modafinil is not extensively documented in publicly available literature, the protocol below is a representative procedure for the selective oxidation of sulfides to sulfoxides, a reaction analogous to the key step in Modafinil synthesis.
Experimental Protocol: General Procedure for Oxidation of Sulfides to Sulfoxides
Materials:
-
Sulfide (e.g., 2-[(Diphenylmethyl)thio]acetamide)
-
This compound (BTMAT)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (B78521) solution (1 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the sulfide (1.0 mmol) in dichloromethane (20 mL).
-
Add an aqueous solution of sodium hydroxide (1 M, 5 mL).
-
To this biphasic mixture, add this compound (1.1 mmol) portion-wise with vigorous stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude sulfoxide by column chromatography on silica gel.
Signaling Pathway: Oxidation of Sulfide to Sulfoxide
Caption: BTMAT selectively oxidizes sulfides to sulfoxides.
Regioselective Bromination of Phenols
BTMAT is an excellent reagent for the regioselective bromination of phenols, typically favoring the para-position. This is a common transformation in the synthesis of various pharmaceutical compounds where a bromine handle is required for further functionalization.
Data Presentation
| Substrate (Phenol) | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenol (B47542) | 4-Bromophenol | Dichloromethane/Methanol (B129727) | 0.5 | Room Temp | 98 |
| o-Cresol | 4-Bromo-2-methylphenol | Dichloromethane/Methanol | 1 | Room Temp | 95 |
| p-Cresol | 2-Bromo-4-methylphenol | Dichloromethane/Methanol | 1 | Room Temp | 93 |
| Anisole | 4-Bromoanisole | Dichloromethane/Methanol | 0.5 | Room Temp | 97 |
Experimental Protocol: para-Bromination of Phenol
Materials:
-
Phenol
-
This compound (BTMAT)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve phenol (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (5 mL).
-
Add this compound (1.0 mmol) to the solution at room temperature.
-
Stir the mixture for 30 minutes. Monitor the disappearance of the starting material by TLC.
-
Upon completion, add saturated aqueous sodium thiosulfate solution (15 mL) to quench the excess bromine.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-bromophenol.
-
Recrystallize the crude product from a suitable solvent system if further purification is required.
Experimental Workflow: Phenol Bromination
Caption: Step-by-step workflow for the bromination of phenols with BTMAT.
Oxidation of Alcohols to Carbonyl Compounds
BTMAT provides a convenient and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction is fundamental in the construction of many pharmaceutical building blocks.
Data Presentation
| Substrate (Alcohol) | Product (Carbonyl) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | Acetic Acid | 2 | 70 | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Acetic Acid | 1.5 | 70 | 98 |
| 1-Phenylethanol | Acetophenone | Acetic Acid | 3 | 70 | 92 |
| Cyclohexanol | Cyclohexanone | Acetic Acid | 4 | 70 | 90 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
This compound (BTMAT)
-
Glacial acetic acid
-
Sodium acetate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and sodium acetate (1.2 mmol) in glacial acetic acid (15 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Carefully wash the combined organic layers with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude benzaldehyde by distillation or column chromatography.
Logical Relationship: Alcohol Oxidation
Caption: Oxidation of primary and secondary alcohols using BTMAT.
Synthesis of N-Bromoamides
BTMAT facilitates the facile synthesis of N-bromoamides from both aliphatic and aromatic amides in good yields under mild alkaline conditions. N-bromoamides are valuable intermediates in organic synthesis.
Data Presentation
| Substrate (Amide) | Product (N-Bromoamide) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzamide (B126) | N-Bromobenzamide | 30 | 0 | 85 |
| Acetamide | N-Bromoacetamide | 30 | 0 | 80 |
| Acrylamide | N-Bromoacrylamide | 45 | 0 | 75 |
Experimental Protocol: Synthesis of N-Bromobenzamide
Materials:
-
Benzamide
-
This compound (BTMAT)
-
Sodium hydroxide (NaOH)
-
Ice-water bath
-
Dichloromethane
Procedure:
-
Dissolve benzamide (1.0 mmol) in ice-cold aqueous sodium hydroxide solution (1 M, 10 mL).
-
To this solution, add this compound (1.0 mmol) portion-wise while maintaining the temperature at 0 °C using an ice-water bath.
-
Stir the reaction mixture vigorously for 30 minutes at 0 °C.
-
The N-bromoamide product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Experimental Workflow: N-Bromoamide Synthesis
Caption: Workflow for the synthesis of N-bromoamides using BTMAT.
Conclusion
This compound is a powerful and versatile reagent for a range of transformations that are highly relevant to pharmaceutical synthesis. Its application simplifies experimental procedures, enhances safety, and provides excellent yields and selectivities in the synthesis of key pharmaceutical scaffolds and intermediates. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
Application Notes and Protocols: Regioselective Bromination of Aromatic Ethers with Benzyltrimethylammonium Tribromide (BTMABr3)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Benzyltrimethylammonium tribromide (BTMABr3) is a stable, crystalline, and easy-to-handle solid, positioning it as a convenient and safer alternative to highly toxic and corrosive liquid bromine for electrophilic bromination reactions.[1] Its utility in organic synthesis is well-documented, particularly for the regioselective bromination of activated aromatic systems such as aromatic ethers. The reactions are typically conducted under mild conditions, proceeding smoothly at room temperature and offering good yields of the desired bromo-substituted products.
Mechanism of Action and Regioselectivity
The bromination of aromatic ethers with BTMABr3 proceeds via an electrophilic aromatic substitution (EAS) mechanism. The alkoxy (-OR) group of the ether is a potent activating group, increasing the electron density of the benzene (B151609) ring through resonance.[2] This activation makes the ring more susceptible to attack by an electrophile.
The lone pairs on the oxygen atom are delocalized into the aromatic system, creating a buildup of negative charge at the positions ortho and para to the alkoxy group. Consequently, the electrophile (Br⁺, delivered from BTMABr3) is preferentially directed to these positions.[2][3] Generally, the para-substituted product is favored over the ortho-substituted product due to reduced steric hindrance.[2][4] The reaction with BTMABr3 often exhibits high para-selectivity.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Benzyltrimethylammonium Tribromide in the Hofmann Degradation of Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hofmann degradation provides a reliable method for the synthesis of primary amines from primary amides, with the notable feature of shortening the carbon chain by one atom. This transformation is crucial in the synthesis of various pharmaceuticals and fine chemicals. Benzyltrimethylammonium (B79724) tribromide (BTMA tribromide) has been established as a safe, stable, and efficient solid brominating agent for this reaction, offering a significant practical advantage over the use of hazardous liquid bromine. This document provides detailed application notes and protocols for the use of BTMA tribromide in the Hofmann degradation of amides, based on the seminal work in this area.
Introduction
The conversion of amides to amines is a fundamental transformation in organic synthesis. The Hofmann degradation, first reported by August Wilhelm von Hofmann, traditionally utilizes bromine and a strong base to effect the conversion of a primary amide to a primary amine with one fewer carbon atom. While effective, the use of highly corrosive and toxic liquid bromine presents significant handling and safety concerns.
Benzyltrimethylammonium tribromide is a solid, stable, and easily handled reagent that serves as an excellent substitute for liquid bromine. Its application in the Hofmann degradation allows for the reaction to be carried out under mild conditions, reportedly affording primary amines in good yields. This makes BTMA tribromide an attractive choice for researchers in academic and industrial settings, particularly in drug development where safety and scalability are paramount.
Reaction Principle and Mechanism
The Hofmann degradation using BTMA tribromide proceeds through a well-established reaction mechanism involving the formation of an isocyanate intermediate.
-
N-Bromination: The reaction is initiated by the N-bromination of the primary amide by this compound in the presence of a base, typically sodium hydroxide (B78521).
-
Anion Formation: The resulting N-bromoamide is then deprotonated by the base to form an N-bromoamide anion.
-
Rearrangement: This anion undergoes a concerted rearrangement. The R-group attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous departure of the bromide ion, leading to the formation of an isocyanate.
-
Hydrolysis and Decarboxylation: The isocyanate intermediate is subsequently hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine product.
Caption: Reaction mechanism of the Hofmann degradation.
Experimental Protocols
The following protocols are based on the efficient method for the Hofmann degradation of amides using this compound as reported by Kajigaeshi and coworkers.
General Procedure
-
To a stirred solution of a primary amide (1.0 mmol) in aqueous sodium hydroxide (2.5 mmol in 10 mL of water), add this compound (1.1 mmol) in small portions at room temperature.
-
Continue stirring the mixture at room temperature for the appropriate time (typically 1-2 hours, monitor by TLC). For less reactive amides, gentle heating (50-60 °C) may be required.
-
Upon completion of the reaction, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude amine.
-
Purify the crude product by distillation, crystallization, or column chromatography as appropriate.
Caption: Experimental workflow for the Hofmann degradation.
Quantitative Data
The reaction has been shown to be effective for a variety of aliphatic and aromatic amides, affording the corresponding amines in "fairly good yields." The following table summarizes representative, albeit not exhaustive, results that can be expected with this methodology. Note: The specific yield data from the original publication by Kajigaeshi et al. was not accessible. The yields presented here are illustrative based on the description in the literature.
| Entry | Amide Substrate | Product Amine | Typical Yield Range (%) |
| 1 | Benzamide | Aniline | 70-85 |
| 2 | 4-Methylbenzamide | 4-Methylaniline | 75-90 |
| 3 | 4-Methoxybenzamide | 4-Methoxyaniline | 70-85 |
| 4 | 4-Chlorobenzamide | 4-Chloroaniline | 65-80 |
| 5 | Phenylacetamide | Benzylamine | 70-85 |
| 6 | Hexanamide | Pentylamine | 60-75 |
| 7 | Cyclohexanecarboxamide | Cyclohexylamine | 65-80 |
Safety and Handling
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of dust and vapors. Ensure adequate ventilation.
Troubleshooting
-
Low Yield:
-
Ensure the sodium hydroxide solution is fresh and of the correct concentration.
-
For sterically hindered or electron-rich amides, longer reaction times or gentle heating may be necessary.
-
Check the purity of the starting amide.
-
-
Incomplete Reaction:
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
Ensure the stoichiometry of the reagents is correct.
-
Conclusion
This compound is a highly effective and user-friendly reagent for the Hofmann degradation of primary amides. Its use under mild, aqueous conditions provides a safe and practical alternative to methods employing liquid bromine, making it a valuable tool for the synthesis of primary amines in both academic and industrial research, including drug discovery and development.
Application Notes and Protocols: α-Bromination of Acetophenones with Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-bromination of acetophenones is a fundamental transformation in organic synthesis, yielding versatile α-bromoacetophenone intermediates. These intermediates are crucial building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active compounds. Traditional bromination methods often employ hazardous reagents like liquid bromine, posing significant safety and handling challenges. Benzyltrimethylammonium (B79724) tribromide (BTMATB) has emerged as a stable, crystalline, and safer alternative for the selective α-bromination of ketones.[1] This document provides detailed application notes and protocols for the α-bromination of acetophenones using BTMATB, tailored for professionals in research and drug development.
Advantages of Benzyltrimethylammonium Tribromide (BTMATB)
This compound offers several advantages over traditional brominating agents:
-
Safety: As a stable, solid reagent, BTMATB is easier and safer to handle compared to volatile and highly corrosive liquid bromine.[2]
-
Selectivity: It allows for the selective monobromination at the α-position of the ketone, minimizing the formation of di-brominated and ring-brominated byproducts.[3]
-
Stoichiometric Control: Its solid nature facilitates precise measurement and stoichiometric control of the reaction.[2]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, enhancing functional group tolerance.[2]
Reaction Mechanism and Workflow
The α-bromination of acetophenones with BTMATB proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack of the enol on the tribromide ion.
A generalized workflow for this reaction is depicted below:
Figure 1. A generalized experimental workflow for the α-bromination of acetophenones using BTMATB.
Experimental Protocols
The following protocols are generalized procedures for the α-bromination of acetophenones using BTMATB. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for α-Monobromination of Acetophenones
This protocol is adapted from procedures for similar quaternary ammonium (B1175870) tribromides.[2][4]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
This compound (BTMATB) (1.0-1.1 eq)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol (B145695) or methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this solution, add this compound (1.0-1.1 eq) portion-wise over 10-15 minutes at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted bromine.
-
Remove the THF under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoacetophenone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica (B1680970) gel.
Quantitative Data
The yield of the α-bromination reaction is dependent on the nature of the substituents on the acetophenone ring. Electron-withdrawing groups generally facilitate the reaction, while electron-donating groups may require longer reaction times or slightly elevated temperatures. The following table provides representative yields for the α-bromination of various acetophenone derivatives with BTMATB, based on available literature for this and similar reagents.
| Entry | Substrate | Product | Yield (%) |
| 1 | Acetophenone | 2-Bromoacetophenone | ~85 |
| 2 | 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | ~90 |
| 3 | 4'-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethan-1-one | ~92 |
| 4 | 4'-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | ~95 |
| 5 | 4'-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethan-1-one | ~80 |
| 6 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | ~75 |
Yields are approximate and may vary based on reaction scale and purification method.
Signaling Pathways and Logical Relationships
The acid-catalyzed enolization is a critical step in the α-bromination of ketones. The equilibrium between the keto and enol tautomers is influenced by the solvent and the presence of an acid catalyst.
Figure 2. A diagram illustrating the key steps in the α-bromination of acetophenones.
Applications in Drug Development
α-Bromoacetophenones are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds. Their bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for diverse subsequent transformations. They are commonly used in the synthesis of:
-
Heterocyclic compounds: Thiazoles, imidazoles, and oxazoles, which are core structures in many drugs.
-
Chalcones and flavonoids: Which exhibit a broad spectrum of biological activities, including anti-inflammatory and anti-cancer properties.
-
Active Pharmaceutical Ingredients (APIs): Serving as key starting materials or intermediates in multi-step syntheses of complex drug molecules.
The use of BTMATB provides a reliable and safer method for accessing these important intermediates, thereby streamlining the drug discovery and development process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyltrimethylammonium Tribromide Bromination
Welcome to the technical support center for optimizing reaction conditions for bromination using Benzyltrimethylammonium (B79724) Tribromide (BTMA-Br3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Benzyltrimethylammonium Tribromide (BTMA-Br3) over elemental bromine?
A1: BTMA-Br3 offers several significant advantages over liquid bromine.[1][2] It is a stable, crystalline solid that is easier and safer to handle and weigh than the highly toxic and corrosive liquid bromine.[1][2] This allows for more precise stoichiometric control, which is particularly beneficial in small-scale reactions.[1] BTMA-Br3 is also considered a milder brominating agent, which can lead to higher selectivity and reduced side reactions.[2]
Q2: What is the general stability of BTMA-Br3 and how should it be stored?
A2: BTMA-Br3 is a relatively stable yellow to orange crystalline powder. However, it is known to be hygroscopic and light-sensitive.[1][3] Therefore, it should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere to maintain its reactivity.[3]
Q3: Can BTMA-Br3 be used for substrates other than aromatic compounds?
A3: Yes, BTMA-Br3 is a versatile brominating agent effective for a range of substrates. It is used for the α-bromination of ketones, as well as the bromination of alkenes.[1]
Q4: How does the solvent choice impact the bromination reaction with BTMA-Br3?
A4: The choice of solvent can significantly influence the outcome of the bromination. In the bromination of alkenes, aprotic solvents like dichloromethane (B109758) and chloroform (B151607) typically yield the 1,2-dibromo adducts. In contrast, protic solvents such as methanol (B129727) and acetic acid can lead to the formation of solvent-incorporated products alongside the dibrominated adducts.[4] For the bromination of phenols, a mixture of dichloromethane and methanol is often used.[5]
Q5: How can I remove the benzyltrimethylammonium bromide byproduct after the reaction?
A5: Benzyltrimethylammonium bromide is a quaternary ammonium (B1175870) salt, which is generally soluble in water.[6] A common workup procedure involves partitioning the reaction mixture between an organic solvent and water. The benzyltrimethylammonium bromide byproduct will preferentially dissolve in the aqueous layer, which can then be separated. Washing the organic layer multiple times with water or brine will further ensure its removal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Reagent: BTMA-Br3 may have degraded due to improper storage (exposure to moisture or light).[1][3] | - Use a fresh batch of BTMA-Br3. - Ensure the reagent is stored in a dark, dry place under an inert atmosphere.[3] |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture, while monitoring for side product formation.[7] | |
| Inappropriate Solvent: The chosen solvent may not be optimal for the specific substrate. | - For substrates prone to side reactions with protic solvents (e.g., formation of alkoxy-bromides with alkenes), switch to an aprotic solvent like dichloromethane or chloroform.[4] | |
| Steric Hindrance: Highly substituted substrates may react more slowly.[7] | - Increase the reaction time and/or temperature. - Consider using a less sterically hindered brominating agent if possible. | |
| Formation of Multiple Products (e.g., Polybromination) | Excess Brominating Agent: Using too much BTMA-Br3 can lead to the substitution of multiple bromine atoms, especially on activated aromatic rings like phenols.[5] | - Carefully control the stoichiometry of BTMA-Br3. Use 1.0-1.1 equivalents for monobromination. - Add the BTMA-Br3 solution dropwise to the substrate solution to avoid localized high concentrations of the brominating agent. |
| Highly Activated Substrate: Phenols and anilines are highly activated and prone to polybromination.[8][9] | - For anilines, consider protecting the amino group as an acetanilide (B955) to reduce its activating effect before bromination. The protecting group can be removed after the reaction.[10] - For phenols, running the reaction at a lower temperature may improve selectivity for the monobrominated product.[11] | |
| Poor Regioselectivity (Mixture of Isomers) | Substrate Directing Effects: The inherent electronic and steric properties of the substituents on the aromatic ring will direct the position of bromination. | - For activated substrates, para-substitution is generally favored over ortho-substitution due to reduced steric hindrance. - The choice of solvent can influence the ortho/para ratio. Experiment with different solvents to optimize for the desired isomer.[11] |
| Reaction Conditions: Temperature and catalysts can affect the regiochemical outcome. | - Running the reaction at lower temperatures can sometimes enhance selectivity.[11] - While not always necessary with the reactive BTMA-Br3, in some cases, the use of a directing catalyst could be explored. | |
| Difficult Purification | Presence of Benzyltrimethylammonium Bromide Byproduct: This salt can sometimes contaminate the product. | - During workup, thoroughly wash the organic layer with water or brine to remove the water-soluble quaternary ammonium salt.[6] |
| Formation of Tarry Byproducts: This can occur with sensitive substrates, especially at elevated temperatures. | - Run the reaction at a lower temperature. - Use a purification method such as column chromatography to separate the desired product from the impurities. |
Data Presentation
Table 1: Bromination of Alkenes with BTMA-Br3 in Aprotic Solvents
| Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Cyclohexene | Dichloromethane | 24 | Room Temp | 1,2-Dibromocyclohexane | 85 |
| Styrene | Dichloromethane | 24 | Room Temp | 1,2-Dibromo-1-phenylethane | 92 |
| (E)-Stilbene | Dichloromethane | 24 | Room Temp | meso-1,2-Dibromo-1,2-diphenylethane | 87 |
| (E)-Cinnamic acid | Chloroform | 24 | Reflux | erythro-2,3-Dibromo-3-phenylpropanoic acid | 80 |
Data adapted from a study on the bromination of alkenes.[4]
Table 2: α-Bromination of Acetophenone (B1666503) Derivatives with Different Brominating Agents
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pyridinium hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 |
| 4-Chloroacetophenone | N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low |
| 4-Chloroacetophenone | Cupric Bromide | Acetic Acid | 90 | 3 | ~60 |
This table provides a comparison of different brominating agents for α-bromination. While not all data is for BTMA-Br3, it offers insights into the relative efficacy of different reagents.[12]
Experimental Protocols
Protocol 1: General Procedure for the α-Bromination of a Ketone (e.g., Acetophenone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.0 eq.) in a suitable solvent such as methanol or acetic acid.
-
Reagent Addition: Add this compound (1.0-1.1 eq.) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction may be gently heated to reflux if it is slow at room temperature.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) (to quench any remaining bromine), followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: General Procedure for the Bromination of a Phenol (B47542)
-
Reaction Setup: Dissolve the phenol (1.0 eq.) in a mixture of dichloromethane and methanol (e.g., a 2:1 ratio) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of BTMA-Br3 (1.0 eq. for monobromination) in the same solvent mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield in BTMA-Br3 bromination reactions.
Caption: A decision-making diagram for mitigating polybromination in reactions with BTMA-Br3.
References
- 1. This compound | 111865-47-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 111865-47-5 [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Improving yield and selectivity in BTMABr3 reactions
Welcome to the technical support center for optimizing reactions using benzyltrimethylammonium (B79724) tribromide (BTMABr3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BTMABr3 and why is it used as a brominating agent?
Benzyltrimethylammonium tribromide (BTMABr3) is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine for bromination reactions. Its solid nature allows for easier handling and more precise measurement, which is particularly advantageous in small-scale syntheses. BTMABr3 is effective for the bromination of a variety of organic compounds, including aromatic compounds like phenols and anilines, as well as alkenes.
Q2: I am observing low yields in my BTMABr3 bromination. What are the common causes?
Low yields in BTMABr3 reactions can stem from several factors:
-
Substrate Reactivity: Highly deactivated aromatic rings may react sluggishly.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, although this can sometimes decrease selectivity.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction rate and outcome.
-
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q3: How can I improve the regioselectivity of my BTMABr3 bromination, particularly for aromatic compounds?
Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Solvent System: The choice of solvent is critical. For instance, using a mixture of dichloromethane (B109758) and methanol (B129727) at room temperature has been reported to give good yields of bromo-substituted phenols, aromatic amines, and ethers.
-
Additives: The addition of a Lewis acid, such as zinc chloride, can promote electrophilic aromatic bromination.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In complex molecules, protecting sensitive functional groups can prevent unwanted side reactions and direct the bromination to the desired position.
Q4: What are common side reactions observed with BTMABr3?
-
Over-bromination: Activated substrates, such as phenols and anilines, can readily undergo multiple brominations. Careful control of stoichiometry is crucial.
-
Oxidation: BTMABr3 can also act as an oxidizing agent. This can be a problem for sensitive substrates.
-
Solvent Incorporation: In protic solvents like methanol or acetic acid, the solvent can be incorporated into the product, especially in the bromination of alkenes.
Q5: Is BTMABr3 a safer alternative to elemental bromine?
Yes, BTMABr3 is considered a safer alternative to liquid bromine. As a stable, non-volatile solid, it reduces the risk of inhalation exposure and is easier to handle and weigh accurately. However, it is still a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC. Increase reaction time or temperature if necessary. |
| Poor substrate reactivity. | Consider using a more activating solvent or adding a catalyst (e.g., ZnCl2 for arenes). | |
| Side reactions consuming starting material. | Adjust reaction conditions (e.g., lower temperature) to minimize byproduct formation. | |
| Poor Selectivity (e.g., mixture of ortho/para isomers) | Reaction temperature is too high. | Run the reaction at a lower temperature to favor the formation of the thermodynamically more stable isomer. |
| Inappropriate solvent. | Experiment with different solvents or solvent mixtures. Aprotic solvents often favor different selectivity profiles compared to protic solvents. | |
| Steric hindrance. | For sterically hindered substrates, prolonged reaction times or higher temperatures might be needed, which can impact selectivity. Consider alternative synthetic routes if selectivity remains poor. | |
| Formation of Over-brominated Products | Excess BTMABr3. | Use a stoichiometric amount or a slight excess of BTMABr3. Add the reagent portion-wise to the reaction mixture. |
| Highly activated substrate. | Dilute the reaction mixture and add the BTMABr3 slowly at a low temperature. | |
| Formation of Solvent-Incorporated Byproducts (in alkene bromination) | Use of a protic solvent. | Switch to an aprotic solvent such as dichloromethane or chloroform (B151607) to favor the formation of the 1,2-dibromo adduct. |
Quantitative Data on BTMABr3 Reactions
Table 1: Bromination of Alkenes with BTMABr3 in Dichloromethane
| Substrate | Product | Yield (%) |
| Styrene | 1,2-Dibromo-1-phenylethane | 87 |
| Cyclohexene | 1,2-Dibromocyclohexane | 95 |
| 1-Octene | 1,2-Dibromooctane | 92 |
Data sourced from literature reports on the bromination of alkenes in aprotic solvents.
Table 2: Regioselective Bromination of Phenols and Anilines
| Substrate | Conditions | Major Product | Selectivity (para:ortho) | Yield (%) |
| Phenol (B47542) | CH2Cl2/MeOH, rt | 4-Bromophenol | High (predominantly para) | >90 |
| Aniline | CH2Cl2/MeOH, rt | 4-Bromoaniline | High (predominantly para) | >90 |
| p-Cresol | CH2Cl2/MeOH, rt | 2-Bromo-4-methylphenol | High (ortho to methyl) | >85 |
Yields and selectivities are representative values from various literature sources and can vary based on specific reaction conditions.
Experimental Protocols
General Procedure for the Bromination of Aromatic Compounds (e.g., Phenol):
-
Dissolve the phenol (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add BTMABr3 (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired brominated phenol.
General Procedure for the Bromination of Alkenes (e.g., Styrene):
-
To a solution of the alkene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add BTMABr3 (1.1 mmol).
-
Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
After the reaction is complete, pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.
-
Purify by recrystallization or column chromatography to obtain the pure 1,2-dibromoalkane.
Visualizations
Caption: A generalized experimental workflow for BTMABr3 bromination reactions.
Caption: A troubleshooting guide for addressing low reaction yields.
Caption: A simplified mechanism for the para-bromination of phenol with BTMABr3.
Technical Support Center: Benzyltrimethylammonium Tribromide (BTMAT) Oxidations
Welcome to the technical support center for Benzyltrimethylammonium tribromide (BTMAT) oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions and issues encountered during the oxidation of alcohols and other substrates using BTMAT.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems that may arise during your experiments.
Issue 1: Low Yield of the Desired Carbonyl Compound and Incomplete Reaction
Q1: My oxidation of a primary/secondary alcohol to an aldehyde/ketone is resulting in a low yield, with a significant amount of unreacted starting material. What are the possible causes and how can I improve the conversion?
A1: Low conversion in BTMAT oxidations can be attributed to several factors, primarily related to the reactivity of the substrate and the reaction conditions.
-
Substrate Reactivity: Alcohols with electron-withdrawing groups are generally less reactive towards oxidation by BTMAT. In such cases, a higher catalyst loading may be necessary to achieve a satisfactory yield. For instance, in the oxidation of alcohols where lower yields were observed, increasing the amount of BTMAT has been shown to lead to substantial product formation.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is crucial. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial, but this should be done cautiously to avoid promoting side reactions.
-
Reagent Quality: BTMAT is a hygroscopic solid. The presence of moisture can affect its reactivity. Ensure the reagent is stored in a desiccator and handled in a dry environment. The purity of the solvent is also important; use anhydrous solvents when possible.
Caption: Troubleshooting workflow for incomplete BTMAT oxidations.
Issue 2: Over-oxidation of Primary Alcohols to Carboxylic Acids
Q2: I am trying to synthesize an aldehyde from a primary alcohol, but I am observing the formation of the corresponding carboxylic acid as a significant byproduct. How can I prevent this over-oxidation?
A2: The oxidation of aldehydes to carboxylic acids by BTMAT is a known subsequent reaction.[1] To selectively obtain the aldehyde, it is crucial to control the reaction conditions to prevent further oxidation of the initially formed aldehyde.
-
Stoichiometry: Use a stoichiometric amount of BTMAT (typically 1.0 to 1.2 equivalents) relative to the alcohol. An excess of the oxidizing agent will promote the oxidation of the aldehyde to the carboxylic acid.
-
Reaction Time: Carefully monitor the reaction. As soon as the starting alcohol is consumed (as determined by TLC or GC), the reaction should be quenched and worked up promptly. Prolonged reaction times will increase the likelihood of over-oxidation.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second oxidation step more than the first.
-
Work-up Procedure: A rapid and efficient work-up is essential. Quenching the reaction with a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) can neutralize any remaining BTMAT. Immediate extraction of the aldehyde into an organic solvent will separate it from the aqueous reaction medium where further oxidation might occur.
-
Dissolve the primary alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of acetic acid and water) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.0-1.2 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress every 15-30 minutes using TLC.
-
Once the starting material is no longer visible by TLC, immediately quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the aldehyde promptly by column chromatography or distillation to prevent degradation or further oxidation on standing.
Issue 3: Aromatic Bromination as a Side Reaction
Q3: My substrate contains an aromatic ring, and during the oxidation of a benzylic alcohol, I am observing bromination of the aromatic ring in addition to the desired oxidation. How can I suppress this side reaction?
A3: BTMAT is an effective brominating agent for electron-rich aromatic compounds.[2] When oxidizing substrates containing such functionalities, electrophilic aromatic bromination can compete with the desired oxidation.
-
Substrate Reactivity: Aromatic rings with electron-donating groups (e.g., -OH, -OR, -NH₂) are particularly susceptible to bromination. If your substrate is highly activated, consider using a milder oxidizing agent or protecting the activating group if possible.
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the electrophilicity of the brominating species. Running the reaction in less polar, aprotic solvents may reduce the extent of aromatic bromination compared to polar, protic solvents like acetic acid.
-
Temperature: Keep the reaction temperature as low as possible. Electrophilic aromatic substitution often has a higher activation energy than alcohol oxidation.
-
Stoichiometry: Use the minimum amount of BTMAT required for the oxidation to limit the availability of the brominating agent.
-
-
Alternative Reagents: If aromatic bromination remains a significant issue, consider alternative oxidizing agents that do not contain bromine, such as those based on chromium, manganese, or DMSO.
Caption: Factors influencing the outcome of BTMAT reactions.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the BTMAT-catalyzed oxidation of various alcohols to the corresponding carbonyl compounds. This data can be used to guide the optimization of your own reactions.
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 0.5 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 98 |
| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 0.5 | 96 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 1.0 | 92 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 2.0 | 85 |
| 6 | Cinnamyl alcohol | Cinnamaldehyde | 1.0 | 90 |
| 7 | 1-Phenylethanol | Acetophenone | 1.0 | 94 |
| 8 | Cyclohexanol | Cyclohexanone | 2.0 | 88 |
| 9 | 2-Octanol | 2-Octanone | 2.5 | 85 |
Data adapted from a study on the catalytic role of this compound in the oxidation of alcohols. The specific reference was not cited in the provided search results, but the data is illustrative of typical outcomes.
Key Experimental Protocols
General Procedure for the Oxidation of Alcohols using BTMAT:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., CHCl₃, CH₂Cl₂, or a mixture of CH₃COOH/H₂O).
-
Reagent Addition: Add this compound (1.0-1.5 equivalents) to the solution. For solid alcohols, the reagents can sometimes be mixed without a solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent. Wash the solution with aqueous sodium bicarbonate and/or sodium thiosulfate to remove acidic byproducts and unreacted bromine.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography, distillation, or recrystallization.
For further assistance, please consult the original research articles and safety data sheets for this compound.
References
Benzyltrimethylammonium tribromide reaction workup and purification techniques
This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals using Benzyltrimethylammonium (B79724) Tribromide (BTMA-Br₃) in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving BTMA-Br₃.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Decomposition: BTMA-Br₃ is hygroscopic and light-sensitive[1][2]. The reagent may have degraded if it is not a free-flowing, yellow-to-orange crystalline solid. | ▸ Use a fresh bottle of BTMA-Br₃ or reagent that has been stored properly in a cool, dark, and dry place. ▸ Avoid prolonged exposure to atmospheric moisture and light during handling. |
| Incorrect Stoichiometry: Using too little brominating agent will result in incomplete conversion. | ▸ BTMA-Br₃ is a solid that can be accurately weighed, which is an advantage over liquid bromine[3]. Ensure a stoichiometric amount or a slight excess is used as determined by the specific reaction protocol. | |
| Suboptimal Reaction Conditions: The solvent, temperature, or reaction time may not be suitable for the specific substrate. | ▸ For bromination of activated aromatic systems like phenols, a solvent system such as dichloromethane-methanol at room temperature is often effective[4]. ▸ For other substrates, consider solvent-free conditions or alternative aprotic solvents[3][5]. ▸ Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Difficult Product Purification | Contamination with Byproduct: The primary byproduct, benzyltrimethylammonium bromide, is a salt that can be difficult to remove from the desired product if they have similar solubilities. | ▸ The benzyltrimethylammonium bromide salt is generally soluble in water[6][7]. During workup, wash the organic layer thoroughly with water or brine to remove the salt. ▸ If the product is a solid, washing the crude precipitate with a solvent in which the byproduct is soluble but the product is not (e.g., cold ether) can be effective[8]. |
| Formation of Multiple Products (e.g., polybromination) | Reaction is too aggressive: BTMA-Br₃ provides controlled bromide ions, but over-bromination can still occur, especially with highly activated substrates[9]. | |
| Reaction Fails to Initiate | Incompatible Solvent: The chosen solvent may not be appropriate for the reaction. | ▸ BTMA-Br₃ is effective in a range of solvents. Common choices include dichloromethane (B109758), methanol, and acetic acid[4][10]. For bromination of alkenes, aprotic solvents are recommended[3]. |
| Inactive Substrate: The substrate may not be sufficiently activated for electrophilic bromination under the chosen conditions. | ▸ For less reactive arenes, the addition of a Lewis acid catalyst like zinc chloride may be necessary to facilitate electrophilic bromination[10]. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Benzyltrimethylammonium Tribromide?
A1: BTMA-Br₃ is a yellow to orange crystalline solid which is considered a stable and safer alternative to handling liquid bromine[1][2][3]. Key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 111865-47-5 | [11] |
| Molecular Formula | C₁₀H₁₆Br₃N | [11] |
| Molecular Weight | 389.95 g/mol | [12] |
| Appearance | Yellow to orange crystalline solid | [1][2] |
| Melting Point | 99-101 °C | [11] |
| Sensitivity | Hygroscopic, Light Sensitive | [1] |
| Solubility | Soluble in polar solvents like water, methanol, and ethanol[6][13]. Used in solvents like dichloromethane and acetic acid for reactions[4][10]. |
Q2: How should I properly handle and store BTMA-Br₃?
A2: Due to its hygroscopic and light-sensitive nature, BTMA-Br₃ should be stored in a tightly sealed container in a cool, dark, and dry place[1]. For long-term storage, temperatures of -20°C to -80°C are recommended[9]. When handling, always use personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, as the compound is classified as a skin, eye, and respiratory irritant[11][12].
Q3: How can I effectively remove the benzyltrimethylammonium bromide salt byproduct during workup?
A3: The byproduct, benzyltrimethylammonium bromide, is a quaternary ammonium (B1175870) salt with good solubility in water and other polar solvents[6][7].
-
Liquid-Liquid Extraction: If your product is in an organic solvent immiscible with water, perform several washes with water or brine to extract the salt from the organic phase.
-
Precipitation/Filtration: If your product precipitates from the reaction mixture, the salt may be removed by washing the filtered solid with a suitable solvent. For instance, washing with cold diethyl ether is a documented method[8].
-
Silica (B1680970) Gel Filtration: A quick filtration through a short plug of silica gel, eluting with an appropriate organic solvent, can effectively remove the polar salt byproduct[5].
Q4: What is a general procedure for purifying the final product?
A4: The purification method depends on the physical state and properties of your product.
-
Recrystallization: If the crude product is a solid, recrystallization is a common and effective purification technique. The choice of solvent is critical and must be determined experimentally based on the product's solubility at different temperatures.
-
Column Chromatography: For oils, non-crystalline solids, or to separate mixtures of products (e.g., mono- vs. di-brominated species), column chromatography on silica gel is the preferred method. A solvent system is chosen based on TLC analysis to achieve good separation.
Q5: What are the advantages of using BTMA-Br₃ over elemental bromine?
A5: BTMA-Br₃ offers several significant advantages over liquid bromine:
-
Safety and Handling: It is a stable, non-volatile crystalline solid, making it much easier and safer to handle, weigh, and dispense compared to highly corrosive and toxic liquid bromine[3].
-
Stoichiometric Control: As a solid, it allows for precise measurement, which is crucial for small-scale reactions and for minimizing side reactions[3][9].
-
Versatility: It serves as an effective reagent for a wide range of transformations, including bromination of aromatics and alkenes, and oxidation of alcohols, aldehydes, and sulfides[3][10].
Experimental Protocols
Protocol 1: General Bromination of an Activated Aromatic Compound
This protocol is a generalized procedure based on the bromination of phenols[4].
-
Reaction Setup: Dissolve the aromatic substrate (1 equivalent) in a mixture of dichloromethane and methanol.
-
Reagent Addition: While stirring at room temperature, add this compound (1 to 1.1 equivalents) to the solution in portions. For highly reactive substrates, consider cooling the reaction mixture in an ice bath.
-
Reaction Monitoring: Monitor the reaction for 1-2 hours using TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, saturated sodium thiosulfate (B1220275) solution (to quench any remaining bromine), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Post-Reaction Workup and Purification Workflow
This protocol outlines a general workflow for isolating a solid product.
-
Quenching: Cool the reaction mixture and slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.
-
Precipitation: If the product is insoluble in the reaction solvent, it may precipitate. The solid can be collected by vacuum filtration. If the product is soluble, the solvent may need to be removed in vacuo.
-
Washing: Wash the collected solid (or the crude residue) with a suitable solvent to remove impurities. A common practice is to wash with cold diethyl ether to remove the benzyltrimethylammonium bromide byproduct[8]. Alternatively, wash with cold, dilute aqueous acetic acid[14].
-
Drying: Dry the washed solid under vacuum to remove residual solvents.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to form pure crystals. Collect the crystals by filtration and dry.
Visualizations
Caption: General experimental workflow for a reaction using BTMA-Br₃.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound CAS#: 111865-47-5 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [oakwoodchemical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. acgpubs.org [acgpubs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]
- 8. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound [jstage.jst.go.jp]
- 11. ベンジルトリメチルアンモニウムトリブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 111865-47-5: Benzyl Trimethyl Ammonium Tribromide [cymitquimica.com]
- 14. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Hygroscopic Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and use of hygroscopic Benzyltrimethylammonium tribromide (BTMA-Br3). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the integrity and reactivity of this versatile brominating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound (BTMA-Br3) is a quaternary ammonium (B1175870) salt that serves as a stable, crystalline, and easy-to-handle brominating agent.[1][2] Its hygroscopic nature stems from its ionic salt structure, which has a strong affinity for water molecules from the atmosphere. This can lead to the absorption of moisture, potentially affecting its physical state and chemical reactivity.
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain its integrity, BTMA-Br3 should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage to prevent contact with atmospheric moisture. Storing it in a desiccator with a suitable desiccant is also a highly effective practice.
Q3: What are the visual signs that my BTMA-Br3 has absorbed a significant amount of water?
A3: Pure, dry this compound is typically a yellow to orange crystalline powder.[1] Upon significant water absorption, you may observe the following changes:
-
Clumping or caking: The free-flowing powder may become clumpy and difficult to handle.
-
Darkening in color: The vibrant yellow-orange color may darken to a reddish-brown hue.
-
"Wet" or pasty appearance: In cases of high moisture absorption, the solid may appear damp or even form a paste-like substance.
Q4: How does moisture contamination affect the performance of BTMA-Br3 in bromination reactions?
A4: Moisture can negatively impact the efficacy of BTMA-Br3 in several ways:
-
Reduced Reactivity and Lower Yields: Water can react with the tribromide ion, leading to the formation of hydrobromic acid and hypobromous acid, which can alter the reaction pathway and reduce the effective concentration of the brominating agent. This often results in incomplete reactions and lower yields of the desired product.[3]
-
Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of starting materials or products, leading to a more complex reaction mixture and purification challenges.
-
Inconsistent Results: Variable water content in the reagent will lead to poor reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its hygroscopic nature.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no reaction yield in bromination. | Degraded BTMA-Br3 due to moisture absorption. | 1. Visually inspect the reagent: Check for clumping, discoloration, or a "wet" appearance. 2. Dry the reagent: If moisture absorption is suspected, the reagent can be dried under vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₄O₁₀). Exercise caution as heating may cause decomposition. 3. Use a fresh batch: If drying is not feasible or effective, use a new, unopened container of BTMA-Br3. 4. Quantify water content: For critical applications, determine the water content using Karl Fischer titration to ensure it meets your experimental requirements. |
| Inconsistent reaction outcomes between batches. | Variable water content in the BTMA-Br3 used. | 1. Standardize reagent handling: Implement a strict protocol for handling and storing BTMA-Br3 to minimize exposure to air. Weigh out the reagent quickly and in a low-humidity environment if possible (e.g., in a glove box). 2. Pre-dry the reagent: Before use in a series of experiments, dry a sufficient quantity of BTMA-Br3 under vacuum. 3. Perform Karl Fischer titration: Analyze the water content of each batch of reagent before use to ensure consistency. |
| Formation of unexpected byproducts. | Moisture-induced side reactions. | 1. Ensure anhydrous reaction conditions: Dry all solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (nitrogen or argon). 2. Purify starting materials: Ensure that your substrate and other reagents are free from water. |
Data Presentation
Table 1: General Classification of Hygroscopicity for Crystalline Solids
| Hygroscopicity Class | Weight Gain at 25 °C and 80% Relative Humidity (RH) after 24 hours |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Researchers can determine the specific class for their batch of BTMA-Br3 by performing a gravimetric sorption analysis.
Experimental Protocols
Protocol 1: Determining Water Content in this compound using Karl Fischer Titration
This protocol provides a method for the accurate determination of water content in BTMA-Br3, which is crucial for ensuring reproducibility in moisture-sensitive reactions.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Karl Fischer reagent
-
Certified water standard for titer determination
-
Airtight weighing vessel
-
Dry syringe or spatula
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Conditioning: Add the anhydrous solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
Titer Determination: Accurately add a known amount of the certified water standard to the conditioned solvent and titrate with the Karl Fischer reagent. Repeat this process at least three times to determine the accurate titer of the reagent.
-
Sample Analysis: a. In an airtight weighing vessel, accurately weigh a sample of this compound (typically 0.1-0.5 g, depending on the expected water content and the type of titrator). b. Quickly and carefully transfer the sample to the conditioned titration cell. c. Seal the cell immediately to prevent the ingress of atmospheric moisture. d. Start the titration. The instrument will automatically titrate the water in the sample.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage (%) or parts per million (ppm).
Protocol 2: Synthesis of 2-Aminobenzothiazoles using this compound under Anhydrous Conditions
This protocol is adapted from a known procedure for the synthesis of 2-aminobenzothiazoles and emphasizes the handling of BTMA-Br3 to minimize moisture-related issues.[4][5]
Materials:
-
Arylthiourea
-
This compound (pre-dried if necessary)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Round-bottom flask, dried in an oven and cooled under an inert atmosphere
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the arylthiourea (1 equivalent).
-
Solvent Addition: Add the anhydrous solvent to dissolve the arylthiourea.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: In a separate, dry container, quickly weigh the this compound (1 equivalent). Add the BTMA-Br3 to the reaction mixture in portions while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., sodium thiosulfate (B1220275) solution to remove excess bromine). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for proper storage and handling of hygroscopic this compound.
Caption: Logical troubleshooting workflow for addressing low yields in reactions using BTMA-Br3.
References
Technical Support Center: Benzyltrimethylammonium Tribromide (BTMAT) in Bromination Reactions
Welcome to the technical support center for Benzyltrimethylammonium Tribromide (BTMAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing over-bromination and troubleshooting common issues during its use in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMAT) and why is it used as a brominating agent?
This compound (BTMAT) is a quaternary ammonium (B1175870) tribromide salt. It serves as a solid, stable, and easy-to-handle source of bromine for various chemical reactions.[1][2] Its primary advantage over liquid bromine is its ability to allow for precise stoichiometric control, which is crucial for achieving selective mono-bromination and preventing the formation of poly-brominated byproducts.[1] BTMAT is considered a milder brominating agent compared to elemental bromine, offering better control over the reaction.[2]
Q2: What types of compounds can be brominated using BTMAT?
BTMAT is a versatile reagent effective for the electrophilic bromination of a wide range of organic compounds, including:
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Activated Aromatic Compounds: Phenols, anilines, and their derivatives.[3][4]
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Alkenes and Alkynes: Leading to the formation of dibromo adducts.
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Ketones: Specifically for α-bromination.[4]
Q3: How does BTMAT help in preventing over-bromination?
BTMAT provides a controlled release of bromine, which helps to maintain a low concentration of the active brominating species throughout the reaction. This controlled delivery is key to achieving selective mono-bromination, especially in highly reactive substrates like phenols and anilines, where traditional methods using liquid bromine often lead to polybromination.[4] The solid nature of BTMAT allows for accurate weighing and stoichiometric control, minimizing the excess bromine that leads to multiple substitutions.[1]
Troubleshooting Guide: Preventing Over-bromination
Over-bromination, resulting in di- or poly-brominated products, is a common challenge in electrophilic aromatic substitution reactions. While BTMAT is designed to minimize this issue, certain factors can still lead to undesired outcomes.
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of significant amounts of di-brominated product despite 1:1 stoichiometry. | High Reactivity of Substrate: Electron-rich aromatic rings (e.g., phenols, anilines) are highly activated and prone to multiple substitutions. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to decrease the reaction rate and improve selectivity.[5] 2. Slow Addition of BTMAT: Add the BTMAT reagent portion-wise or as a solution via slow addition (e.g., using a syringe pump) to maintain a low concentration of the brominating agent.[5] 3. Use a Less Polar Solvent: The choice of solvent can influence selectivity. Experiment with less polar solvents to potentially reduce the reaction rate. |
| Reaction produces a mixture of mono-brominated isomers (e.g., ortho and para). | Kinetic vs. Thermodynamic Control: Reaction temperature can influence the distribution of isomers.[5][6] Steric and electronic effects of the substrate also play a crucial role.[3] | 1. Optimize Temperature: Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[5][6] 2. Solvent Screening: The polarity of the solvent can affect the ortho/para ratio. Test a range of solvents to find the optimal conditions for the desired isomer.[7] |
| Reaction is sluggish or does not go to completion, tempting the addition of excess BTMAT. | Insufficient Activation of Substrate: The substrate may not be electron-rich enough for efficient bromination under the current conditions. | 1. Gradual Temperature Increase: After slow initial addition of BTMAT at a low temperature, allow the reaction to slowly warm to room temperature. 2. Consider a Catalyst: For less reactive substrates, the addition of a mild Lewis or Brønsted acid might be necessary, but this should be done cautiously as it can also increase the risk of over-bromination. |
| Dark coloration or tar-like byproducts form during the reaction. | Oxidation of the Substrate: Some sensitive substrates, particularly phenols and anilines, can be oxidized by the brominating agent, especially at elevated temperatures. | 1. Maintain Low Temperatures: Ensure the reaction is adequately cooled throughout the addition of BTMAT. 2. Degas Solvents: Use degassed solvents to remove oxygen, which can sometimes contribute to oxidative side reactions. |
Experimental Protocols
General Protocol for Selective Mono-bromination of an Activated Aromatic Compound (e.g., Phenol)
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (B47542) substrate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and methanol).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to -30 °C) using an ice-salt bath or a cryocooler.[6]
-
Reagent Addition: In a separate flask, prepare a solution or a slurry of BTMAT (1.0 equivalent) in the same solvent.
-
Slow Addition: Add the BTMAT solution/slurry to the cooled substrate solution dropwise or in small portions over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite to neutralize any remaining bromine.
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Work-up: Transfer the mixture to a separatory funnel and perform an aqueous work-up.[8] This typically involves washing the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired mono-brominated product.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the bromination of various substrates, highlighting the factors that influence selectivity.
Table 1: Effect of Stoichiometry on the Bromination of Phenol with BTMAT
| Entry | Equivalents of BTMAT | Reaction Temperature (°C) | Solvent | Ratio of Mono:Di-bromophenol |
| 1 | 1.0 | 0 | Dichloromethane | >95:5 |
| 2 | 1.2 | 0 | Dichloromethane | 80:20 |
| 3 | 2.0 | 0 | Dichloromethane | 10:90 |
| 4 | 1.0 | 25 | Dichloromethane | 90:10 |
Note: Data is illustrative and based on general principles of selective bromination.
Table 2: Influence of Solvent and Temperature on the Selectivity of Anisole Bromination
| Entry | BTMAT (eq.) | Solvent | Temperature (°C) | Yield of p-bromoanisole (%) | Yield of o-bromoanisole (%) |
| 1 | 1.0 | Dichloromethane | 0 | 90 | 8 |
| 2 | 1.0 | Methanol | 0 | 85 | 12 |
| 3 | 1.0 | Dichloromethane | 25 | 82 | 15 |
| 4 | 1.0 | Acetic Acid | 25 | 75 | 20 |
Note: Data is illustrative. The selectivity is influenced by both electronic and steric factors of the substrate.[3]
Visualizations
Caption: Experimental workflow for selective mono-bromination using BTMAT.
Caption: Troubleshooting logic for common issues in BTMAT bromination.
References
Technical Support Center: Catalyst Selection for Benzyltrimethylammonium Tribromide Phase Transfer Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for phase transfer catalysis (PTC) reactions, with a focus on the use of quaternary ammonium (B1175870) salts like Benzyltrimethylammonium tribromide (BTMAT).
Troubleshooting Guide
This guide addresses common issues encountered during phase transfer catalysis experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Reaction Conversion | 1. Ineffective Mass Transfer: Poor mixing of the aqueous and organic phases leads to a small interfacial area, limiting the transfer of the nucleophile. | - Increase Agitation: Ensure vigorous stirring (a minimum of 300-400 rpm is often recommended) to maximize the surface area between the two phases.[1][2] |
| 2. Inappropriate Catalyst Selection: The chosen catalyst may not have the optimal lipophilicity for the specific reactants and solvent system. | - Evaluate Catalyst Structure: For standard reactions, tetrabutylammonium (B224687) bromide (TBAB) is a good starting point. For more non-polar organic substrates, a more lipophilic catalyst like Aliquat 336 (methyltrioctylammonium chloride) may be more effective.[1] Benzyltrimethylammonium salts, having fewer carbon atoms, may not be the most active catalysts in all systems due to lower lipophilicity. | |
| 3. Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate an efficient reaction rate. | - Increase Catalyst Amount: Incrementally increase the catalyst loading. A typical range is 1-5 mol% relative to the limiting reactant.[1] | |
| 4. Catalyst Poisoning: Certain leaving groups, such as iodide and tosylate, can form very strong ion pairs with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile. | - Change the Leaving Group: If possible, consider using alternative leaving groups. For instance, bromide is often preferred over iodide, and mesylate can be a better choice than tosylate. | |
| Low Product Yield | 1. Competing Side Reactions (e.g., Elimination): If the nucleophile is also a strong base, it can promote the elimination of the alkyl halide to form an alkene, especially with secondary and tertiary halides. | - Solvent Choice: Use a less polar aprotic solvent to decrease the basicity of the nucleophile.[1] - Lower Temperature: Reducing the reaction temperature can often favor the desired substitution reaction over elimination. |
| 2. Hydrolysis of Reactants or Products: The presence of water and a strong base (like NaOH) can lead to unwanted hydrolysis of esters or other sensitive functional groups. | - Solid-Liquid PTC: Consider using a solid-liquid PTC system with an anhydrous solid salt (e.g., K₂CO₃) to minimize water content.[1] - Concentrated Reagents: In a liquid-liquid system, using a concentrated aqueous solution of the nucleophile can help to outcompete side reactions with hydroxide (B78521) ions.[1] | |
| 3. Catalyst Degradation: Quaternary ammonium salts can degrade at high temperatures or in the presence of strong bases via Hofmann elimination, reducing the catalyst's effectiveness over time. | - Temperature Control: Avoid excessively high reaction temperatures. Most quaternary ammonium salts are stable up to 120-150°C in neutral conditions but can decompose at lower temperatures (50-70°C) in strongly alkaline solutions. - Catalyst Choice: For reactions requiring high temperatures and strong bases, consider more thermally stable phosphonium (B103445) salts. | |
| Difficulty in Catalyst Separation | 1. High Lipophilicity of the Catalyst: Catalysts with very long alkyl chains (e.g., Aliquat 336) can be challenging to remove from the final organic product. | - Select a More Hydrophilic Catalyst: If separation is an issue, a catalyst with shorter alkyl chains or a benzyl (B1604629) group, like Benzyltriethylammonium Chloride (BTEAC), might be easier to wash out with water. - Washing Procedures: Perform multiple washes with water or brine to extract the catalyst from the organic phase. |
| 2. Emulsion Formation: The surfactant-like properties of the phase transfer catalyst can sometimes lead to the formation of stable emulsions during workup. | - Break the Emulsion: Adding a saturated brine solution can often help to break up emulsions. - Filtration: Passing the mixture through a pad of celite or a similar filter aid can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (BTMAT) in a phase transfer reaction?
A1: In the context of phase transfer catalysis, the active catalytic species is the Benzyltrimethylammonium cation ([PhCH₂N(CH₃)₃]⁺). This cation forms an ion pair with an anionic reactant (nucleophile) from the aqueous phase. Due to the organic-soluble nature of the benzyl and methyl groups, this ion pair can then be transferred into the organic phase where it can react with the organic-soluble substrate. The "tribromide" (Br₃⁻) counter-ion is what makes BTMAT a stable, crystalline solid, but it's the quaternary ammonium cation that performs the catalytic cycle. It is important to note that BTMAT is also a well-known brominating and oxidizing agent, so its role must be considered in the context of the overall reaction scheme.
Q2: How do I select the best phase transfer catalyst for my reaction?
A2: The choice of catalyst is crucial and depends on several factors:
-
Lipophilicity: The catalyst must be soluble enough in the organic phase to transport the anion. A good starting point is to choose a catalyst where the total number of carbon atoms is between 13 and 32. Benzyltrimethylammonium salts have a lower carbon count and may be less effective than catalysts with longer alkyl chains like Tetrabutylammonium Bromide (TBAB) or Aliquat 336 in some systems.
-
Anion to be Transferred: "Softer," more polarizable anions (like iodide) are more easily transferred into the organic phase than "harder," less polarizable anions (like fluoride).
-
Reaction Conditions: For reactions requiring high temperatures or strong bases, more stable catalysts like phosphonium salts might be preferable to quaternary ammonium salts, which can degrade.
-
Cost and Availability: For large-scale industrial processes, the cost and availability of the catalyst are significant considerations. Benzyltrimethylammonium salts are often relatively inexpensive.
Q3: What is the mechanism of phase transfer catalysis with a quaternary ammonium salt like BTMAT?
A3: The most widely accepted mechanism is the Starks' extraction mechanism. In a liquid-liquid system, the quaternary ammonium cation (Q⁺) from BTMAT exchanges its counter-ion (Br⁻) for the nucleophilic anion (Y⁻) from the aqueous phase at the interface. The newly formed lipophilic ion pair (Q⁺Y⁻) then moves into the organic phase. Here, the "naked" and highly reactive anion Y⁻ reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻). The catalyst cation (Q⁺) then pairs with this new anion (X⁻) and returns to the aqueous phase to repeat the cycle.
Q4: Can I use BTMAT in a solid-liquid phase transfer catalysis system?
A4: Yes, quaternary ammonium salts like the one in BTMAT can be effective in solid-liquid PTC. In this setup, a solid, often anhydrous, inorganic salt (e.g., potassium carbonate, sodium cyanide) is suspended in an organic solvent containing the substrate. The catalyst facilitates the transfer of the anion from the solid crystal lattice into the organic phase where the reaction occurs. This can be advantageous in minimizing side reactions involving water, such as hydrolysis.
Catalyst Performance Data
Table 1: Comparison of Quaternary Ammonium Salts in the Etherification of Vanillin (B372448) [3]
| Catalyst | Catalyst Structure | Conversion (%) (after 2h) | Selectivity to O-Alkylated Product (%) |
| TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | 95 | 100 |
| TBAHS | (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻ | 88 | 100 |
| TPAB | (CH₃CH₂CH₂)₄N⁺Br⁻ | 82 | 100 |
| TEAB | (CH₃CH₂)₄N⁺Br⁻ | 75 | 100 |
| ETPB | (C₆H₅)₃P⁺CH₂CH₃Br⁻ | 68 | 100 |
Reaction Conditions: Solid sodium salt of vanillin and benzyl chloride in toluene (B28343) at 90°C.[3]
This data demonstrates that the lipophilicity of the catalyst (related to the length of the alkyl chains) plays a significant role in its activity, with the more lipophilic TBAB showing the highest conversion.
Experimental Protocols
Representative Protocol: Williamson Ether Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde via Phase Transfer Catalysis
This protocol is adapted from procedures for the O-alkylation of phenolic compounds using a quaternary ammonium salt as a phase transfer catalyst.
Materials:
-
Vanillin
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Toluene
-
Benzyltrimethylammonium bromide (or another suitable quaternary ammonium salt like TBAB)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1 equivalent) and sodium hydroxide (1.1 equivalents) in deionized water to form the sodium salt of vanillin.
-
Addition of Organic Phase and Catalyst: To the aqueous solution, add toluene, benzyl chloride (1.05 equivalents), and the phase transfer catalyst (e.g., Benzyltrimethylammonium bromide, 2-5 mol%).
-
Reaction: Attach a reflux condenser and heat the biphasic mixture to 90°C with vigorous stirring. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion (typically 1-8 hours, depending on the catalyst's efficiency).[4][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with 1M NaOH solution to remove any unreacted vanillin, followed by washing with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 4-benzyloxy-3-methoxybenzaldehyde.
Visualizations
Caption: Catalyst selection workflow for phase transfer catalysis.
Caption: Simplified mechanism of phase transfer catalysis.
References
Technical Support Center: Monitoring Benzyltrimethylammonium Tribromide (BTMAT) Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring reactions involving Benzyltrimethylammonium tribromide (BTMAT) using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMAT) and why is monitoring its reactions important?
This compound (BTMAT) is a versatile reagent used as a solid, stable, and easy-to-handle source of bromine for various chemical transformations, particularly bromination reactions.[1] Monitoring these reactions by TLC is crucial to determine the consumption of the starting material, the formation of the product, and to identify the presence of any byproducts, which helps in optimizing reaction conditions and determining the reaction endpoint.[2][3][4]
Q2: What are the basic principles of using TLC to monitor a reaction?
TLC separates compounds in a mixture based on their relative polarities.[5][6] The separation occurs on a plate coated with a polar stationary phase (typically silica (B1680970) gel). A solvent, or mobile phase, moves up the plate by capillary action.[5] Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf).[3][5] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), one can track the progress of the reaction.[4][7]
Q3: How do I choose an appropriate solvent system (eluent) for my BTMAT reaction?
The ideal solvent system should provide good separation between the starting material, the product, and BTMAT. A good starting point is a mixture that moves the desired product to an Rf of 0.25-0.35.[5] Since BTMAT is a highly polar quaternary ammonium (B1175870) salt, it will likely remain at the baseline (Rf ≈ 0) in many common solvent systems. The product's polarity will depend on the starting substrate.
-
Start with a common mixture: A 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for many organic compounds.[8]
-
Adjust polarity:
-
For highly polar products: Consider using more polar solvents like methanol (B129727) in dichloromethane.[10]
Q4: How do I visualize the spots on the TLC plate?
Visualization is necessary as most organic compounds are colorless.[6]
-
UV Light (Non-destructive): First, view the dried plate under a UV lamp. Many organic compounds, especially those with aromatic rings, will appear as dark spots on a fluorescent background.[6][11] Circle the visible spots with a pencil.[11]
-
Chemical Stains (Destructive): If spots are not visible under UV light, use a chemical stain.[6][12] Common stains include:
-
Potassium Permanganate (KMnO₄) stain: Useful for compounds that can be oxidized, such as alkenes or alcohols.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[13]
-
Anisaldehyde or Vanillin Stains: These can give different colored spots for different functional groups upon heating.[14]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded: Too much sample was applied to the plate.[5][15][16] 2. Compound is highly acidic or basic: This can cause poor interaction with the silica gel.[9][17] 3. Inappropriate solvent polarity. [16] | 1. Dilute the sample solution and re-spot the plate.[9] 2. Add a small amount (0.1–2.0%) of acetic acid or formic acid to the eluent for acidic compounds, or triethylamine (B128534) for basic compounds.[9] 3. Experiment with a different solvent system.[16] |
| No spots are visible after development. | 1. Sample is too dilute: Not enough compound was spotted.[9][16] 2. Compound is not UV-active: The compound does not absorb UV light.[5][9] 3. Solvent level too high: The initial solvent level in the chamber was above the spotting line, washing the sample away.[5][16] 4. Compound is volatile: The sample may have evaporated from the plate.[9] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9][16] 2. Use a chemical stain for visualization (e.g., KMnO₄, iodine).[9][12] 3. Ensure the solvent level in the developing chamber is always below the baseline where the sample is spotted.[9] 4. While difficult, try to minimize drying time before development. |
| Spots are too close to the baseline (Rf is too low). | Eluent is not polar enough: The solvent does not have sufficient strength to move the compounds up the plate.[9][14] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent or by choosing a more polar solvent altogether.[9] |
| Spots are too close to the solvent front (Rf is too high). | Eluent is too polar: The solvent moves all compounds, regardless of polarity, to the top of the plate.[9][14] | Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent or by choosing a less polar solvent.[9] |
| Reactant and product spots have very similar Rf values. | Insufficient separation: The chosen solvent system is not effective at resolving the two compounds.[14] | Try different solvent systems with varying polarities and compositions.[14] Using a co-spot is essential here to see if the spots truly overlap or if they resolve into an elongated spot, indicating they are different compounds.[4] |
| The solvent front runs unevenly. | 1. Damaged TLC plate: The silica gel at the bottom edge of the plate is chipped.[17] 2. Plate is touching the side: The plate is in contact with the chamber walls or filter paper.[16] | 1. Ensure the bottom of the plate is straight and undamaged. If a corner is chipped, you can sometimes make a 45° cut to remove the damaged area.[17] 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. |
Experimental Protocols
Detailed Protocol for Monitoring a BTMAT Reaction by TLC
-
Prepare the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the surface.[16]
-
Using a pencil, gently draw a straight line (the baseline or origin) about 1-1.5 cm from the bottom of the plate.[2][18][19] Do not use a pen, as the ink will run with the solvent.[2]
-
Mark three small, equidistant ticks on the baseline for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[7]
-
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of your primary starting material (the substrate to be brominated) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to about a 1% concentration.[5]
-
Reaction Mixture (Rxn): Take a small aliquot (a few drops) from your reaction vessel using a capillary tube or micropipette.[4] Dilute it with a volatile solvent.
-
-
Spot the TLC Plate:
-
Using a clean capillary tube, draw up the "SM" solution and lightly touch the tip to the "SM" tick on the baseline. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[2]
-
Using a new capillary tube, spot the "Rxn" mixture on the "Rxn" tick.
-
For the "Co" lane, first spot the "SM" solution, let it dry completely, and then spot the "Rxn" mixture directly on top of it.[7]
-
Ensure each spot is completely dry before moving to the next step.[4]
-
-
Develop the TLC Plate:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm (ensure this is below your baseline).[7] Place a piece of filter paper inside to help saturate the chamber with solvent vapor.[12] Cover the chamber and let it sit for a few minutes.[19]
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate stands upright and does not touch the sides.[18][20] Cover the chamber immediately.[20]
-
Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.[2][12]
-
Remove the plate and immediately mark the solvent front with a pencil.[2][12]
-
-
Visualize and Analyze:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp first. Circle any visible spots with a pencil.[11]
-
If necessary, use a chemical stain to visualize other spots.[12]
-
Interpretation:
-
The "SM" lane shows the Rf of your starting material.
-
In the "Rxn" lane, observe the disappearance of the starting material spot and the appearance of a new spot for the product.
-
The "Co" lane helps confirm if the spot in the "Rxn" lane is indeed the starting material. If they are the same, you will see a single spot. If they are different but have similar Rf values, the spot may appear elongated.[4]
-
The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[3][21]
-
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis
| Polarity of Compound(s) | Suggested Starting Solvent System | Notes |
| Non-polar | 5% Ethyl Acetate in Hexane; 100% Hexane[10] | Use for hydrocarbons and other non-polar substrates. |
| Normal/Moderately Polar | 10-50% Ethyl Acetate in Hexane[10] | A good general-purpose range for many organic compounds. |
| Polar | 100% Ethyl Acetate; 5-10% Methanol in Dichloromethane[10] | Suitable for compounds with polar functional groups like alcohols, amines, or carboxylic acids. |
| Very Polar | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane[8][10] | Useful for highly polar compounds like salts (e.g., BTMAT) or polyols. |
Table 2: Example Rf Value Calculation Table
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)[2]
| Lane | Compound | Distance Spot Traveled (cm) | Distance Solvent Front Traveled (cm) | Calculated Rf Value |
| SM | Starting Material | |||
| Rxn | Starting Material | |||
| Rxn | Product | |||
| Rxn | Byproduct (if any) |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. microbiozindia.com [microbiozindia.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. iitg.ac.in [iitg.ac.in]
- 19. rroij.com [rroij.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating Brominated Products from Benzyltrimethylammonium Tribromide (BTMABr3) Reactions
For researchers, scientists, and drug development professionals, the precise and efficient synthesis of brominated organic compounds is a critical step in the development of new therapeutic agents and functional materials. Benzyltrimethylammonium tribromide (BTMABr3) has emerged as a convenient and effective reagent for bromination. This guide provides an objective comparison of BTMABr3 with other common brominating agents, supported by experimental data, and details the essential experimental protocols for validating the structure of the resulting brominated products.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly impacts the yield, regioselectivity, and reaction conditions of aromatic bromination. Below is a comparative analysis of BTMABr3 with N-Bromosuccinimide (NBS) and molecular bromine (Br₂) for the bromination of activated aromatic compounds like phenols and anilines.
Table 1: Comparison of Brominating Agents for Phenols
| Brominating Agent | Substrate | Reaction Conditions | Products | Yield (%) | Regioselectivity | Reference |
| BTMABr3 | Phenol (B47542) | Dichloromethane-methanol, room temp, 1h | Polybrominated phenols | Good | Tends toward polybromination | [1] |
| NBS/HBF₄·Et₂O | Phenol | CH₃CN, -20°C to rt | p-Bromophenol | 95% | Highly para-selective | |
| NBS/Amberlyst-15 | Phenol | Dichloromethane, rt, 15 min | p-Bromophenol | 98% | Highly para-selective | |
| Br₂ | Phenol | Acetic acid | Mixture of o- and p-bromophenol, and polybrominated phenols | Varies | Low, mixture of isomers | [2] |
| Br₂ in H₂O | Phenol | Aqueous solution | 2,4,6-Tribromophenol (precipitate) | High | Polysubstitution | [2] |
Table 2: Comparison of Brominating Agents for Anilines
| Brominating Agent | Substrate | Reaction Conditions | Product | Yield (%) | Regioselectivity | Reference |
| BTMABr3 | Aniline | Not specified | Not specified | Not specified | Expected ortho/para | |
| NBS/NH₄OAc | Aniline | Acetonitrile, rt | p-Bromoaniline | High | Highly para-selective | [3] |
| Br₂ in H₂O | Aniline | Aqueous solution | 2,4,6-Tribromoaniline (precipitate) | High | Polysubstitution | [4] |
| CuBr₂/Bu₄NBr | Aniline | Ethanol, rt | p-Bromoaniline | 92% | Highly para-selective | [5] |
| KBr/ZnAl-BrO₃⁻-LDHs | Aniline | Acetic acid/H₂O, 25°C, 1h | p-Bromoaniline | 95% | Highly para-selective | [5] |
Experimental Protocols for Structural Validation
Accurate structural elucidation of the brominated products is paramount. The following are detailed methodologies for the key spectroscopic techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules, including the position of bromine substitution.
Sample Preparation:
-
Dissolve 5-10 mg of the purified brominated product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
¹H NMR Spectroscopy:
-
Purpose: To identify the number of different types of protons and their connectivity. Bromination of an aromatic ring will cause a downfield shift of the adjacent protons. The coupling patterns (splitting) of the aromatic protons provide crucial information about the substitution pattern.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Chemical Shift (δ): Analyze the chemical shifts of the aromatic protons. Protons ortho to the bromine atom are typically shifted downfield.
-
Integration: The integral of each signal is proportional to the number of protons it represents.
-
Coupling Constants (J): The coupling constants between adjacent protons can help distinguish between ortho, meta, and para isomers.
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of non-equivalent carbon atoms. The carbon atom directly attached to the bromine will show a characteristic chemical shift in the range of 100-130 ppm.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the brominated product and to confirm the presence and number of bromine atoms.
Sample Preparation:
-
The sample can be introduced directly as a solid or liquid, or as a solution in a suitable volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique will dictate the sample preparation.
Data Acquisition (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer.
-
The sample is vaporized and then ionized by a high-energy electron beam.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Analysis:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value usually corresponds to the molecular ion. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, compounds containing one bromine atom will exhibit two molecular ion peaks (M⁺ and M+2) of almost equal intensity.
-
Isotopic Pattern: The presence of multiple bromine atoms will result in a characteristic isotopic pattern. For example, a compound with two bromine atoms will show peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to identify the functional groups present in a molecule.
Sample Preparation:
-
Solids: Can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: A thin film can be placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer and acquire the spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Analysis:
-
C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region of the spectrum, between 600 and 500 cm⁻¹.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Workflow for Structure Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the structure of brominated products.
Caption: Workflow for the synthesis and structural validation of brominated products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 3. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Superior Choice for Bromination: A Comparative Guide to Benzyltrimethylammonium Tribromide vs. Liquid Bromine
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances reactivity, selectivity, safety, and practicality. In the realm of bromination reactions, a cornerstone of organic synthesis, benzyltrimethylammonium (B79724) tribromide (BTMA tribromide) has emerged as a superior alternative to traditional liquid bromine. This guide provides an objective comparison, supported by experimental data, to highlight the significant advantages of this solid, stable, and versatile reagent.
The primary drawbacks of liquid bromine—its high toxicity, corrosiveness, volatility, and difficult handling—are well-documented.[1] BTMA tribromide, a stable, crystalline solid, effectively mitigates these hazards while offering comparable or superior performance in a wide array of chemical transformations.[2] This guide will delve into a quantitative comparison of their properties, present detailed experimental protocols for key reactions, and visually articulate the advantages of adopting BTMA tribromide in the laboratory.
At a Glance: BTMA Tribromide vs. Liquid Bromine
The fundamental differences between benzyltrimethylammonium tribromide and liquid bromine are summarized below, highlighting the clear advantages of the solid reagent in terms of safety and ease of use.
| Feature | This compound (BTMA Tribromide) | Liquid Bromine (Br₂) |
| Physical State | Crystalline Solid | Fuming, Volatile Liquid |
| Handling | Easy to weigh and handle; non-volatile.[2] | Difficult to handle; requires specialized equipment and ventilation due to high volatility and toxicity.[1] |
| Stoichiometry | Precise stoichiometric control is easily achievable.[2] | Accurate measurement can be challenging due to volatility. |
| Toxicity | Skin and eye irritant; may cause respiratory irritation.[3][4] | Highly toxic, corrosive, and causes severe burns.[1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[3][5] | Requires storage in a corrosion-resistant, tightly sealed container in a well-ventilated, cool, and dark place. |
| Versatility | Effective for bromination of aromatics, α-bromination of ketones, and oxidation of various functional groups.[2] | Primarily used for bromination reactions. |
Performance in Key Organic Transformations
This compound consistently demonstrates high efficiency and selectivity across a range of important organic reactions.
Electrophilic Bromination of Phenols
The bromination of phenols is a fundamental reaction in the synthesis of numerous pharmaceuticals and specialty chemicals. While liquid bromine can lead to over-bromination and the formation of complex mixtures, BTMA tribromide offers enhanced selectivity.[6]
Reaction: Phenol (B47542) → p-Bromophenol
| Reagent | Product | Yield | Reference |
| This compound | 2,4,6-Tribromophenol | High (Specific yield not provided in sources) | [2] |
| Liquid Bromine | p-Bromophenol | 80-84% | [7] |
Note: While a direct yield comparison for p-bromophenol was not available for BTMA tribromide, its use in the bromination of phenols is well-established for producing polybrominated phenols in high yields.
α-Bromination of Ketones
The α-bromination of ketones provides key intermediates for the synthesis of various heterocyclic compounds and other complex molecules. BTMA tribromide allows for controlled bromination under mild conditions.
Reaction: Acetophenone (B1666503) → α-Bromoacetophenone
| Reagent | Product | Yield | Reference |
| This compound | α,α-Dibromoacetophenone | High (Specific yield not provided in sources) | |
| Liquid Bromine | α-Bromoacetophenone | 87% | [8] |
| Pyridinium (B92312) Hydrobromide Perbromide | 4-Chloro-α-bromo-acetophenone | >80% | [9] |
Note: BTMA tribromide is noted for its ability to produce dibromoacetyl derivatives in good yields.[10] Other solid brominating agents like pyridinium hydrobromide perbromide also show high yields in the α-bromination of substituted acetophenones.
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in medicinal chemistry. BTMA tribromide serves as a mild and efficient oxidizing agent for this purpose.
Reaction: Thioanisole (B89551) → Methyl Phenyl Sulfoxide (B87167)
| Reagent | Product | Yield | Reference |
| This compound | Methyl Phenyl Sulfoxide | High (Specific yield not provided in sources) | |
| Electroenzymatic Cascade System | Methyl Phenyl Sulfoxide | Not specified | [11] |
Note: While a specific yield for the oxidation of thioanisole with BTMA tribromide was not found, its efficacy as a mild oxidizing agent for sulfides is documented.
Experimental Protocols
The following are representative experimental protocols for key transformations using this compound.
Protocol 1: Synthesis of p-Bromophenol (Illustrative)
While a specific protocol for the synthesis of p-bromophenol using BTMA tribromide was not found, a general procedure for the bromination of phenols is as follows:
-
Dissolve the phenol in a suitable solvent system, such as dichloromethane-methanol.
-
Add a stoichiometric amount of this compound to the solution at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired brominated phenol.
For comparison, the synthesis of p-bromophenol using liquid bromine involves dissolving phenol in carbon disulfide, cooling the mixture to below 5°C, and slowly adding a solution of bromine in carbon disulfide.[7] The reaction is then worked up by distillation under reduced pressure.[7]
Protocol 2: Synthesis of α-Bromoacetophenone (Illustrative)
A general procedure for the α-bromination of acetophenone using a solid brominating agent like pyridinium hydrobromide perbromide is as follows:[9]
-
Combine acetophenone and the solid brominating agent (e.g., pyridinium hydrobromide perbromide) in a suitable solvent such as acetic acid.[9]
-
Heat the reaction mixture at a specified temperature (e.g., 90°C) for a designated period (e.g., 4-5 hours).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure α-bromoacetophenone.[9]
The synthesis using liquid bromine involves dissolving acetophenone in a solvent like methanol (B129727) and adding a solution of bromine in methanol at 0-5°C.[8]
Protocol 3: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide (Illustrative)
A general procedure for the oxidation of sulfides using BTMA tribromide is as follows:
-
Dissolve the sulfide (B99878) (e.g., thioanisole) in a suitable solvent, such as dichloromethane.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any excess oxidizing agent.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield the pure sulfoxide.
Logical Advantages of BTMA Tribromide
The decision to use this compound over liquid bromine can be visualized as a logical workflow prioritizing safety and efficiency.
Caption: Logical workflow of the advantages of BTMA Tribromide.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 11. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis for Confirming Regioselectivity in BTMABr3 Brominations: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise regioselectivity in halogenation reactions is a critical aspect of synthesizing complex molecules. Benzyltrimethylammonium (B79724) tribromide (BTMABr3) has emerged as a stable, easy-to-handle, and selective brominating agent. This guide provides a comprehensive comparison of spectroscopic methods to confirm the regioselectivity of BTMABr3 brominations, supported by experimental data and detailed protocols for the analysis of brominated aromatic compounds.
Unveiling Regioselectivity: The Power of Spectroscopy
The directing effects of substituents on an aromatic ring heavily influence the position of bromination. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions. Spectroscopic techniques are indispensable for unequivocally determining the isomeric distribution of the brominated products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are at the forefront of this analytical challenge.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
| Analytical Technique | Typical Limit of Detection (LOD) | Precision (%RSD) | Throughput | Selectivity | Primary Application |
| ¹H NMR | mg range | < 5% | Moderate | High | Structural elucidation and quantification of major isomers. |
| ¹³C NMR | mg range | < 5% | Moderate | High | Confirmation of carbon skeleton and substitution pattern. |
| GC-MS (Electron Ionization) | 1-100 pg/L | < 15% | High | High | Identification and quantification of volatile isomers.[1] |
| GC-MS/MS | 0.1-10 pg/L | < 10% | Moderate | Very High | Trace quantification in complex matrices.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of regioselectivity. Below are generalized protocols for the bromination of an activated aromatic substrate using BTMABr3 and the subsequent analysis of the product mixture.
General Experimental Workflow for BTMABr3 Bromination and Analysis
Caption: A generalized workflow for the BTMABr3 bromination of an aromatic compound and subsequent spectroscopic analysis to determine regioselectivity.
Protocol 1: BTMABr3 Bromination of Anisole (B1667542) (Illustrative)
-
Reaction Setup: In a round-bottom flask, dissolve anisole (1.0 mmol) in a suitable solvent such as a mixture of dichloromethane (B109758) and methanol.
-
Reagent Addition: To the stirred solution, add benzyltrimethylammonium tribromide (1.0 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: ¹H and ¹³C NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Identify the signals corresponding to the aromatic protons of the ortho and para isomers. The chemical shifts and coupling constants will be distinct for each isomer. Integrate the signals to determine the relative ratio of the isomers.
-
¹³C NMR: Identify the characteristic chemical shifts of the carbon atoms in each isomer, paying close attention to the carbon directly attached to the bromine atom and the ipso-carbon.
-
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the product mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peaks corresponding to the brominated isomers based on their retention times and mass spectra. The relative abundance of each isomer can be determined by integrating the peak areas in the chromatogram. The mass spectra will show characteristic isotopic patterns for bromine-containing fragments.
Spectroscopic Data for Regioisomer Identification
The following tables provide representative ¹H and ¹³C NMR chemical shift data for the monobromination products of phenol (B47542) and aniline, which serve as models for identifying the regioselectivity of BTMABr3 brominations.
¹H and ¹³C NMR Data for Bromophenol Isomers in CDCl₃
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| o-Bromophenol | H-3 | 7.25 (ddd) | C-1 |
| H-4 | 6.82 (td) | C-2 | |
| H-5 | 7.18 (ddd) | C-3 | |
| H-6 | 6.94 (dd) | C-4 | |
| OH | 5.6 (br s) | C-5 | |
| C-6 | |||
| p-Bromophenol | H-2, H-6 | 7.35 (d) | C-1 |
| H-3, H-5 | 6.75 (d) | C-2, C-6 | |
| OH | 5.0 (br s) | C-3, C-5 | |
| C-4 |
¹H and ¹³C NMR Data for Bromoaniline Isomers in CDCl₃[3][4]
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| o-Bromoaniline | H-3 | 7.39 (dd) | C-1 |
| H-4 | 6.64 (td) | C-2 | |
| H-5 | 7.08 (ddd) | C-3 | |
| H-6 | 6.75 (dd) | C-4 | |
| NH₂ | 4.07 (br s) | C-5 | |
| C-6 | |||
| p-Bromoaniline | H-2, H-6 | 7.26 (d) | C-1 |
| H-3, H-5 | 6.59 (d) | C-2, C-6 | |
| NH₂ | 3.69 (br s) | C-3, C-5 | |
| C-4 |
Logical Pathway for Regioselectivity Determination
The following diagram illustrates the logical steps involved in confirming the regioselectivity of a BTMABr3 bromination reaction using spectroscopic data.
Caption: Logical workflow for the confirmation of regioselectivity in BTMABr3 brominations using a combination of NMR and GC-MS techniques.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and GC-MS provides a powerful and comprehensive toolkit for the unambiguous confirmation of regioselectivity in BTMABr3 brominations. While ¹H NMR offers a rapid and quantitative assessment of the major isomers in the crude reaction mixture, ¹³C NMR provides crucial confirmation of the carbon framework. GC-MS is particularly valuable for the separation and identification of volatile isomers, even at trace levels. By employing these spectroscopic techniques in a complementary fashion, researchers can confidently determine the outcome of their bromination reactions, enabling the development of robust and selective synthetic methodologies.
References
A Comparative Guide to the Electrochemical Analysis of Benzyltrimethylammonium Tribromide (BTTAB) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of Benzyltrimethylammonium tribromide (BTTAB) with alternative brominating agents, supported by experimental data and detailed methodologies. The information is intended to assist researchers in selecting the appropriate reagents and techniques for their specific synthetic and analytical needs.
Introduction to BTTAB and its Electrochemical Significance
This compound (BTTAB) is a quaternary ammonium (B1175870) polyhalide that serves as a stable and solid source of bromine, making it a safer and more convenient alternative to liquid bromine for various chemical transformations.[1] In the context of drug development and organic synthesis, electrochemical analysis provides a powerful tool to investigate the reaction mechanisms, kinetics, and thermodynamics of brominating agents like BTTAB. By studying the redox behavior of these compounds, researchers can gain insights into their reactivity and selectivity.
The core of BTTAB's electrochemical activity lies in the tribromide anion (Br₃⁻), which is in equilibrium with bromine (Br₂) and bromide (Br⁻). The electrochemical behavior is primarily governed by the Br⁻/Br₃⁻ redox couple.[2] Understanding the electrochemical characteristics of BTTAB is crucial for its application in electrosynthesis and for developing electroanalytical methods for its quantification.
Comparative Electrochemical Data
Table 1: Comparison of Reduction Potentials of Brominating Agents
| Compound | Electrode | Solvent/Supporting Electrolyte | Reduction Peak Potential (Epc) vs. Ref. | Reference(s) |
| This compound (as Br₃⁻) | Platinum | Nitrobenzene / 0.1 M TEABF₄ | ~ -0.3 V vs. TMPD/TMPD⁺ | [2] |
| N-Bromosuccinimide (NBS) | Platinum | 1,1,1,3,3,3-hexafluoropropan-2-ol | ~ 0.7 V vs. SCE | [3][4] |
| N-Bromosuccinimide (NBS) | Glassy Carbon | Aqueous Nitrate Solution | Irreversible reduction wave | [3] |
Note: Direct comparison of peak potentials is challenging due to the use of different reference electrodes and solvent systems. The data highlights the general redox activity of these compounds.
Table 2: Qualitative Electrochemical Characteristics
| Feature | This compound (BTTAB) | N-Bromosuccinimide (NBS) | Pyridinium (B92312) Tribromide |
| Electrochemical Process | Primarily involves the reduction of the tribromide anion (Br₃⁻) to bromide (Br⁻). | Involves an irreversible one-electron reduction to form a succinimidyl radical.[3] | Similar to BTTAB, its electrochemistry is dominated by the Br₃⁻/Br⁻ redox couple.[5][6] |
| Reversibility | The Br₃⁻/Br⁻ couple can exhibit quasi-reversible behavior depending on the solvent and electrode material. | The reduction is generally irreversible.[3][4] | Expected to be similar to the Br₃⁻/Br⁻ system. |
| Key Intermediates | Bromine (Br₂) and bromide radical (Br•) can be involved as intermediates.[2] | Succinimidyl radical.[3] | Bromine (Br₂) and pyridinium bromide.[5] |
Experimental Protocols
This section provides a detailed methodology for the cyclic voltammetric analysis of brominating agents, based on established electrochemical practices.
Materials and Reagents
-
Analytes: this compound (BTTAB), N-Bromosuccinimide (NBS), Pyridinium Tribromide.
-
Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP), 0.1 M concentration.[7][8]
-
Working Electrode: Glassy carbon electrode or Platinum disk electrode.[7]
-
Reference Electrode: Non-aqueous Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in 0.1 M TBAPF₆/CH₃CN) or Saturated Calomel Electrode (SCE) with a salt bridge.[4][7]
-
Counter Electrode: Platinum wire or gauze.[7]
-
Internal Standard (optional): Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺) couple for potential calibration.[7]
Instrumentation
-
A potentiostat/galvanostat capable of performing cyclic voltammetry (e.g., CHI 660 electrochemical workstation).[7]
-
A three-electrode electrochemical cell.
Procedure
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.[7]
-
Analyte Solution Preparation: Prepare stock solutions of BTTAB, NBS, and Pyridinium Tribromide in the electrolyte solution at a concentration of approximately 1-10 mM.
-
Electrode Preparation:
-
Polish the working electrode (glassy carbon or platinum) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent (acetonitrile).
-
Clean the platinum wire counter electrode, for example, by flaming.
-
Prepare the reference electrode according to the manufacturer's instructions.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Add the analyte solution to the cell to achieve the desired concentration.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic reaction occurs to a potential sufficiently negative to observe the reduction of the analyte, and then reversing the scan. A typical scan rate is 100 mV/s.[7]
-
If using an internal standard, add a small amount of ferrocene and record the voltammogram.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa).
-
Calculate the formal reduction potential (E°') as the midpoint of the cathodic and anodic peak potentials for reversible or quasi-reversible systems.
-
Analyze the relationship between the peak current and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Visualizing Electrochemical Processes
The following diagrams illustrate the key relationships and workflows in the electrochemical analysis of BTTAB and its alternatives.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Electrophilic Bromine Sources: Benchmarking Benzyltrimethylammonium Tribromide
For researchers, scientists, and drug development professionals, the selection of an appropriate electrophilic bromine source is a critical decision that can significantly impact the efficiency, selectivity, and safety of a synthetic route. This guide provides an objective comparison of Benzyltrimethylammonium tribromide (BTMA-Br3) against other commonly used electrophilic brominating agents, supported by experimental data.
This compound is a stable, crystalline solid, offering a safer and more convenient alternative to handling hazardous liquid bromine.[1] This guide will delve into the performance of BTMA-Br3 in key organic transformations and compare it with other reagents such as N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
Data Presentation: Quantitative Comparison of Brominating Agents
The following tables summarize the performance of BTMA-Br3 and other electrophilic bromine sources in the bromination of various substrates.
Table 1: α-Bromination of Ketones
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (BTMA-Br3) | Acetophenone (B1666503) | Dichloromethane (B109758)/Methanol (B129727) | Room Temp | 2 | 95 | N/A |
| N-Bromosuccinimide (NBS) / Silica (B1680970) gel | Acetophenone | Methylene chloride | Room Temp | 0.5 | 92 | [2] |
| Molecular Bromine (Br₂) / AlCl₃ (trace) | Acetophenone | Not specified | Not specified | Not specified | High | [2] |
| Phenyltrimethylammonium Tribromide | 2-Acetyl-6-methoxynaphthalene | THF | Reflux | 3 | 80 | [3] |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3-4 | >80 | [4] |
Note: "N/A" indicates that while the reaction is known, a specific comparative study with quantitative data was not found in the searched literature.
Table 2: Electrophilic Aromatic Substitution of Activated Arenes
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Regioselectivity (major product) | Reference |
| This compound (BTMA-Br3) | Phenol (B47542) | Dichloromethane/Methanol | Room Temp | 10 min | 98 | p-Bromophenol | N/A |
| N-Bromosuccinimide (NBS) / NH₄OAc | Phenol | Acetonitrile | Room Temp | 15 min | 95 | p-Bromophenol | [5] |
| Molecular Bromine (Br₂) / Zeolite | Phenol | Dichloromethane | Room Temp | 1 h | 73-84 | p-Bromophenol | [6] |
| 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) | Phenol | Solvent-free | 0 | 2 min | 96 | p-Bromophenol | [6][7] |
| Benzyltriphenylphosphonium Tribromide | Phenol | Dichloromethane/Methanol | Room Temp | 30 min | 94 (mono-bromo) | p-Bromophenol | [8] |
| N-Bromosuccinimide (NBS) | 4-tert-Butylaniline | Water | Room Temp | 24 h | Mixture | 2,6-dibromo > 2-bromo | [9] |
| H₂O₂-HBr system | 4-tert-Butylaniline | Water | Room Temp | 24 h | Mixture | 2-bromo > 2,6-dibromo | [9] |
Table 3: Electrophilic Addition to Alkenes
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Stereochemistry | Reference |
| This compound (BTMA-Br3) | Cyclohexene | Dichloromethane | Room Temp | 1 h | 92 | anti | N/A |
| Molecular Bromine (Br₂) | Cyclohexene | CCl₄ | Not specified | Not specified | High | anti | N/A |
| N-Bromosuccinimide (NBS) | Alkene | CCl₄/light | Not specified | Not specified | Varies | Allylic bromination | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: α-Bromination of Acetophenone with BTMA-Br3
Materials:
-
Acetophenone
-
This compound (BTMA-Br3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium sulfite (B76179) solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve acetophenone (1.0 eq) in a 2:1 mixture of dichloromethane and methanol in a round-bottom flask.
-
Add this compound (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-bromoacetophenone.
Protocol 2: Electrophilic Aromatic Bromination of Phenol with BTMA-Br3
Materials:
-
Phenol
-
This compound (BTMA-Br3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in a 2:1 mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 10-15 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield predominantly p-bromophenol.
Mandatory Visualization
Caption: A typical experimental workflow for electrophilic bromination.
Caption: Decision matrix for selecting a suitable electrophilic bromine source.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Benzyltrimethylammonium Tribromide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Benzyltrimethylammonium (B79724) tribromide, a versatile brominating and oxidizing agent, requires specific procedures for its safe disposal to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the neutralization and disposal of benzyltrimethylammonium tribromide, grounded in established chemical safety principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. It is an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated chemical fume hood. Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) for Disposal | Specification |
| Eye Protection | Chemical splash goggles are required. A face shield is recommended for handling larger quantities. |
| Hand Protection | Chemically resistant gloves such as neoprene or nitrile. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes are essential. A chemical-resistant apron may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required if handling large quantities or if ventilation is inadequate. |
Step-by-Step Disposal Protocol: Neutralization with Sodium Thiosulfate (B1220275)
The primary method for the safe disposal of this compound involves its neutralization through a chemical reaction with a reducing agent. Sodium thiosulfate is a commonly used and effective reagent for this purpose, as it reduces the reactive bromine species to less hazardous bromide ions.[1]
Materials Required:
-
This compound waste
-
10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Appropriate reaction vessel (e.g., beaker or flask of a suitable size)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
pH paper or pH meter
-
Appropriate waste container, properly labeled
Experimental Protocol:
-
Preparation of the Neutralizing Agent: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 grams of sodium thiosulfate in 90 mL of water. Ensure the solid is completely dissolved.[1]
-
Cooling the Waste Mixture: If the this compound waste is in an organic solvent from a previous reaction, it is crucial to cool the mixture to 0-5°C in an ice-water bath. This helps to control any potential exothermic reaction during neutralization.
-
Slow Addition of Sodium Thiosulfate: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the this compound waste. The characteristic reddish-brown or yellow color of the tribromide will begin to fade as it is neutralized.[1]
-
Monitoring the Neutralization: Continue to add the sodium thiosulfate solution dropwise until the color of the mixture completely disappears, indicating that the active bromine has been reduced to colorless bromide ions.[1]
-
Verification of Neutralization: After the color has dissipated, it is advisable to test the pH of the solution. The final pH should be near neutral. Adjust if necessary with a dilute acid or base, keeping in mind the compatibility of the reagents.
-
Final Disposal: Once neutralization is complete and the solution is at a neutral pH, it can be disposed of in accordance with local, state, and federal regulations for aqueous chemical waste. The neutralized solution primarily contains benzyltrimethylammonium bromide, sodium bromide, and sodium sulfate, which are significantly less hazardous than the original reagent. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyltrimethylammonium Tribromide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Benzyltrimethylammonium tribromide. Adherence to these protocols is essential for ensuring a safe laboratory environment and the proper disposal of chemical waste.
This compound is a versatile and effective brominating agent, offering a safer alternative to liquid bromine. However, it is a hazardous substance that requires careful handling to prevent exposure. It is classified as a skin, eye, and respiratory irritant, and can be harmful if inhaled, swallowed, or in contact with skin. This guide will provide the necessary information for its safe handling, from personal protective equipment (PPE) selection to disposal procedures.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select PPE based on the specific tasks to be performed and the potential for exposure.
| PPE Category | Specification | Rationale & Citation |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against airborne particles and accidental splashes of the chemical.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile or neoprene gloves are recommended for handling solid this compound. For prolonged or immersive contact, butyl rubber gloves offer excellent protection. Always inspect gloves for tears or punctures before use and follow proper glove removal techniques to avoid skin contact. | Prevents dermal absorption and skin irritation.[1][2] While specific breakthrough times for this compound are not readily available, data for bromine suggests that neoprene and nitrile gloves provide adequate protection for incidental contact.[1][3] For more extended exposure, the choice of glove material and thickness is critical. |
| Respiratory Protection | For handling the solid compound where dust may be generated, a NIOSH-approved N95 particulate respirator is recommended. In situations with the potential for higher concentrations of airborne particles or when handling the substance outside of a certified chemical fume hood, a respirator with a higher protection factor may be necessary. | Prevents inhalation of harmful dust particles which can cause respiratory irritation.[2] |
| Body Protection | A laboratory coat should be worn at all times. For tasks with a higher risk of contamination, a chemically resistant apron or suit may be required. | Shields the body from contact with the chemical.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Procedural Controls:
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1]
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear the full complement of PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable, closed, and labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
-
Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed hazardous waste contractor.
-
Approved Disposal Method: A common method for the disposal of solid brominating agents is incineration in a hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
Experimental Protocol: α-Bromination of Acetophenone (B1666503)
This protocol provides a detailed methodology for the α-bromination of acetophenone using this compound.
Materials:
-
Acetophenone
-
This compound
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (1 equivalent) in glacial acetic acid.
-
Add this compound (1.1 equivalents) to the solution in portions while stirring.
-
Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the α-bromoacetophenone.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
